1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)cyclohexyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLDJVODIWHOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336909 | |
| Record name | 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-37-7 | |
| Record name | 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3F-PCP)
Abstract
This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (also known as 3-fluoro-PCP or 3F-PCP), an arylcyclohexylamine compound.[1][2] As a structural analog of phencyclidine (PCP), understanding its interaction with primary targets and potential off-target liabilities is crucial for researchers in pharmacology, toxicology, and drug development. This document outlines a tiered, logic-driven approach, detailing the requisite binding and functional assays to elucidate the compound's mechanism of action, potency, and selectivity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for a thorough in vitro assessment.
Introduction: The Rationale for Comprehensive Profiling
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride is a dissociative substance from the arylcyclohexylamine class.[1][2] Given its structural similarity to phencyclidine (PCP), a compound with a complex pharmacological profile and known adverse effects, a comprehensive in vitro pharmacological profiling of 3F-PCP is imperative.[3] Such profiling serves several critical purposes:
-
Mechanism of Action (MoA) Elucidation: To definitively identify and characterize the primary molecular target(s) responsible for its pharmacological effects.
-
Potency and Affinity Determination: To quantify the compound's binding strength (affinity) and functional effect (potency) at its primary target(s).
-
Selectivity and Off-Target Liability Assessment: To evaluate the compound's propensity to interact with other receptors, ion channels, transporters, and enzymes, which can predict potential side effects and toxicities.[3][4][5]
-
Structure-Activity Relationship (SAR) Studies: To contribute to a broader understanding of how structural modifications to the PCP scaffold influence pharmacological activity.[6][7]
This guide advocates for a systematic, multi-faceted approach, beginning with primary target engagement and progressively broadening the scope to encompass a wide range of potential off-target interactions.
Tier 1: Primary Target Characterization - The NMDA Receptor Complex
Based on the pharmacology of its parent compound, PCP, the primary molecular target of 3F-PCP is hypothesized to be the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[8][9] PCP and its analogs act as uncompetitive antagonists, binding to a site within the receptor's ion channel (the "PCP-binding site" or dizocilpine/MK-801 site), thereby blocking ion flow.[9]
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Protocol: [³H]TCP Binding Assay
-
Rationale: Thienylphencyclidine (TCP) is a high-affinity PCP analog that provides a robust and sensitive radioligand for the PCP binding site within the NMDA receptor channel.[10][11] [³H]TCP is often preferred over [³H]PCP due to its higher affinity and lower non-specific binding.[11]
-
Materials:
-
Rat forebrain membrane preparation
-
[³H]TCP (specific activity ~40-80 Ci/mmol)
-
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3F-PCP)
-
Non-labeled TCP or MK-801 (for defining non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of 3F-PCP in the assay buffer.
-
In a 96-well plate, combine rat forebrain membranes (50-100 µg protein/well), a fixed concentration of [³H]TCP (e.g., 1-2 nM), and varying concentrations of 3F-PCP.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled TCP or MK-801 (e.g., 10 µM).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 3F-PCP concentration.
-
Determine the IC₅₀ (the concentration of 3F-PCP that inhibits 50% of specific [³H]TCP binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the [³H]TCP radioligand binding assay.
Functional Assays: Assessing Antagonism
While binding assays confirm affinity, functional assays are essential to determine the compound's effect on receptor activity. For NMDA receptors, this typically involves measuring the inhibition of agonist-induced cellular responses, such as calcium influx or electrophysiological currents.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Rationale: NMDA receptor activation leads to an influx of Ca²⁺ ions. This change in intracellular calcium can be measured using fluorescent calcium indicators in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).[8][12] This assay provides a functional readout of NMDA receptor antagonism.
-
Materials:
-
HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
NMDA and Glycine (co-agonists)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
-
-
Step-by-Step Methodology:
-
Plate the NMDA receptor-expressing cells in 384-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of 3F-PCP for 15-30 minutes.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add a solution of NMDA and glycine (e.g., 100 µM each) to stimulate the receptors.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Normalize the data to the response elicited by the agonists in the absence of the antagonist (100% activity) and the baseline fluorescence (0% activity).
-
Plot the percentage of inhibition against the logarithm of the 3F-PCP concentration.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Diagram: NMDA Receptor Antagonism Signaling Pathway
Caption: 3F-PCP blocks the NMDA receptor ion channel, preventing Ca²⁺ influx.
Tier 2: Selectivity Profiling - Assessing Off-Target Interactions
A comprehensive pharmacological profile requires an assessment of the compound's activity at other relevant CNS targets to understand its selectivity and predict potential side effects. For arylcyclohexylamines, key off-targets include dopamine, serotonin, and norepinephrine transporters, as well as sigma receptors.
Transporter Binding Assays
-
Rationale: Many centrally acting drugs interact with monoamine transporters. Inhibition of these transporters can lead to significant physiological and behavioral effects. For example, inhibition of the dopamine transporter (DAT) is associated with abuse potential.[13][14]
-
Methodology: Similar to the NMDA receptor binding assay, radioligand displacement assays can be performed for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET) using specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET) and appropriate tissue preparations or cell lines expressing these transporters.
Sigma Receptor Binding Assays
-
Rationale: PCP and its analogs are known to have affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and may contribute to the psychotomimetic effects of these compounds.[9][15]
-
Methodology: Radioligand binding assays for σ₁ and σ₂ receptors can be conducted using ligands such as -pentazocine or [³H]DTG.
Table 1: Tier 2 Selectivity Screening Panel
| Target | Radioligand | Tissue/Cell Source | Rationale |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum Membranes | Assess potential for abuse liability and psychostimulant effects.[14] |
| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Cortical Membranes | Evaluate impact on serotonergic neurotransmission. |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Hippocampal Membranes | Determine effects on noradrenergic systems. |
| Sigma-1 (σ₁) Receptor | -Pentazocine | Rat Liver Membranes | Investigate contribution to psychotomimetic and other CNS effects.[15] |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat Liver Membranes | Further characterize sigma receptor interactions. |
Tier 3: Broad Off-Target Liability Screening
To ensure a comprehensive safety assessment, especially in a drug development context, it is advisable to screen the compound against a broad panel of receptors, ion channels, and enzymes.[3][16] Commercial services offer extensive panels (e.g., Eurofins' SafetyScreen™, Charles River's Off-Target Screening) that can identify unforeseen interactions that could lead to adverse drug reactions.[4][5]
-
Rationale: Early identification of off-target activities can prevent late-stage failures in drug development.[3] These broad panels can uncover liabilities such as hERG channel blockade (risk of cardiac arrhythmia), GPCR interactions (leading to a wide range of side effects), or enzyme inhibition.
-
Methodology: These are typically high-throughput screens, often using radioligand binding or enzymatic assays. A standard approach is to initially screen the compound at a single high concentration (e.g., 10 µM). Any significant interaction ("hit," often defined as >50% inhibition or stimulation) would then be followed up with full concentration-response curves to determine the IC₅₀ or Kᵢ.[16]
Data Interpretation and Profile Synthesis
The culmination of this multi-tiered approach is a comprehensive in vitro pharmacological profile.
Table 2: Example Data Summary for 3F-PCP
| Target | Assay Type | Result (Kᵢ or IC₅₀, nM) |
| NMDA Receptor | [³H]TCP Binding | e.g., 50 nM |
| NMDA Receptor | Ca²⁺ Flux (Functional) | e.g., 120 nM |
| Dopamine Transporter | [³H]WIN 35,428 Binding | e.g., >10,000 nM |
| Serotonin Transporter | [³H]Citalopram Binding | e.g., >10,000 nM |
| Sigma-1 Receptor | -Pentazocine Binding | e.g., 800 nM |
| hERG Channel | Binding Assay | e.g., >10,000 nM |
Note: The values presented are hypothetical and for illustrative purposes only.
The key to a meaningful interpretation lies in comparing the potency at the primary target with the potencies at off-targets. A large "selectivity window" (e.g., >100-fold) between the on-target and off-target activities generally suggests a lower likelihood of side effects mediated by those off-targets at pharmacologically relevant concentrations.
Conclusion
The in vitro pharmacological profiling of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride requires a systematic and rigorous approach. By progressing through the tiers outlined in this guide—from primary target characterization using binding and functional assays to broad selectivity and liability screening—researchers can build a robust data package. This profile is essential for understanding the compound's mechanism of action, predicting its physiological effects, and providing a solid foundation for further in vivo and clinical investigation. Each experimental choice, from the selection of the radioligand to the use of functional readouts, is critical for constructing a scientifically sound and trustworthy assessment of the compound's pharmacological identity.
References
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Springer Nature. Retrieved from [Link]
-
NMDA-receptors functional assays for CNS diseases. (2019, May 27). Neuroservice. Retrieved from [Link]
-
Manto, M., et al. (2016). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR)... ResearchGate. Retrieved from [Link]
-
Detection of Anti-Glutamate Receptor (NMDA). (2014). Canada's Drug Agency. Retrieved from [Link]
-
Tashiro, A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57790. Retrieved from [Link]
-
In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024, October 20). Toxicology in Vitro. Retrieved from [Link]
-
3-HO-PCP. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chaudieu, I., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019-4025. Retrieved from [Link]
-
3-Fluoro-PCP. (n.d.). In Wikipedia. Retrieved from [Link]
-
In vitro safety pharmacology profiling. (2006, February 2). European Pharmaceutical Review. Retrieved from [Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. (2015, October 27). ACS Publications. Retrieved from [Link]
-
How often do false-positive phencyclidine urine screens occur with use of common medications? (2013, July 15). Washington University School of Medicine in St. Louis. Retrieved from [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Colestock, T., et al. (2017). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 9(5), 773-785. Retrieved from [Link]
-
Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of pharmacology and experimental therapeutics, 127(3), 241-250. Retrieved from [Link]
-
3F-α-pyrrolydinovalerophenone (3F-α-PVP) in vitro human metabolism. (n.d.). ResearchGate. Retrieved from [Link]
-
False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. (n.d.). ResearchGate. Retrieved from [Link]
-
Itzhak, Y. (1989). Regulation of the binding of σ- and phencyclidine (PCP)-receptor ligands in rat brain membranes by guanine nucleotides and ions. Neuroscience Letters, 103(1), 80-85. Retrieved from [Link]
-
Vignon, J., et al. (1983). [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain. Brain Research, 280(1), 194-197. Retrieved from [Link]
-
Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. (2021, September 7). MDPI. Retrieved from [Link]
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023, November 17). bioRxiv. Retrieved from [Link]
-
The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. (2020, June 29). International Journal of Molecular Sciences. Retrieved from [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Binding Database. (n.d.). Retrieved from [Link]
-
Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. (2020). Toxicological Sciences. Retrieved from [Link]
-
Kalir, A., et al. (1978). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. European Journal of Medicinal Chemistry, 13(1), 17-24. Retrieved from [Link]
-
4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. (2023, March 1). Biomolecules & Therapeutics. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. criver.com [criver.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-HO-PCP - Wikipedia [en.wikipedia.org]
- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 11. [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
- 16. hesiglobal.org [hesiglobal.org]
A Technical Guide to Determining the NMDA Receptor Binding Affinity of 3-Fluoro-PCP Hydrochloride in Rat Brain Models
Abstract
This technical guide provides a comprehensive framework for characterizing the binding affinity of 3-Fluoro-PCP hydrochloride (3-F-PCP), a synthetic arylcyclohexylamine, at the N-methyl-D-aspartate (NMDA) receptor in rat brain models. As a structural analog of phencyclidine (PCP), 3-F-PCP is presumed to exert its psychoactive effects primarily through antagonism of the NMDA receptor.[1][2] This document details the scientific rationale, experimental design considerations, and step-by-step protocols for conducting competitive radioligand binding assays. By leveraging the high-affinity channel blocker [³H]MK-801 as the radioligand, researchers can precisely quantify the inhibitory constant (Kᵢ) of 3-F-PCP at the intrachannel PCP binding site. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking to rigorously evaluate the interaction of novel PCP analogs with this critical central nervous system target.
Introduction & Scientific Rationale
The N-Methyl-D-Aspartate (NMDA) Receptor: A Complex Molecular Machine
The NMDA receptor is a heterotetrameric, ligand-gated ion channel that plays a pivotal role in mediating excitatory synaptic transmission throughout the mammalian central nervous system.[3] These receptors are fundamental to processes of synaptic plasticity, learning, and memory.[4] Structurally, functional NMDA receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[4][5][6]
A unique feature of the NMDA receptor is its requirement for dual activation: the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, is necessary to open the ion channel.[4][6][7] At resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). This voltage-dependent Mg²⁺ block is relieved upon depolarization, allowing for the influx of Na⁺ and, most critically, Ca²⁺ ions, which act as a key second messenger to trigger downstream signaling cascades.[4]
The Arylcyclohexylamine Class: From Phencyclidine (PCP) to Novel Analogs
Phencyclidine (PCP) and its analogs, such as ketamine, are well-characterized non-competitive antagonists of the NMDA receptor.[8][9] Their mechanism of action does not involve competing with glutamate or glycine at their respective binding sites. Instead, they bind to a distinct site located within the ion channel pore itself, often referred to as the PCP binding site or dizocilpine (MK-801) site.[9][10] This binding physically obstructs the channel, preventing ion translocation even when the receptor is activated by its agonists. This is a "use-dependent" blockade, as the channel must first open for the antagonist to access its binding site.[11][12]
3-Fluoro-PCP Hydrochloride: A Candidate for NMDA Receptor Modulation
3-Fluoro-PCP (3-F-PCP) is a PCP analog in which a fluorine atom is substituted on the 3-position of the phenyl ring.[1][13] The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which in turn can affect its pharmacological profile.[14][15] Structure-activity relationship studies on PCP derivatives have shown that substitutions on the aromatic ring can modulate binding affinity and behavioral effects.[1] While 3-F-PCP is reported to produce PCP-like discriminative stimulus effects in rats, detailed, peer-reviewed quantitative binding data are not widely available.[16] Therefore, a rigorous in vitro characterization is essential to determine its precise potency at the NMDA receptor.
Principle of Competitive Radioligand Binding Assays
To determine the binding affinity of an unlabeled compound (the "competitor," e.g., 3-F-PCP), a competitive radioligand binding assay is employed. This technique measures the ability of the competitor to prevent the binding of a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. By incubating a fixed amount of receptor and radioligand with increasing concentrations of the competitor, a concentration-dependent displacement of the radioligand is observed. The concentration of the competitor that displaces 50% of the specific radioligand binding is the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to the inhibitory constant (Kᵢ).
Experimental Design & Causality
Choice of Biological System: The Rat Brain Model
The use of whole rat brain membrane homogenates is a robust and historically validated model for studying NMDA receptor pharmacology.[17][18]
-
Causality: This model provides a rich, native source of various NMDA receptor subtypes in their natural lipid environment, offering greater physiological relevance than cell lines expressing a single recombinant subtype. Different brain regions exhibit varying densities of NMDA receptors and potentially different subunit compositions.[10][19] Using whole brain (minus cerebellum, which has a distinct receptor profile) provides an averaged affinity across the most common receptor populations.[18][19] For more detailed studies, specific regions like the cerebral cortex or hippocampus can be dissected, as these areas have high densities of PCP binding sites.[10][20][21]
Selection of Radioligand: The Case for [³H]MK-801
[³H]MK-801 (dizocilpine) is the gold-standard radioligand for labeling the PCP binding site within the NMDA receptor channel.
-
Causality: The choice of [³H]MK-801 is predicated on its superior binding characteristics compared to other ligands like [³H]PCP. It possesses a very high affinity (in the low nanomolar range) and a slow dissociation rate, which provides a stable and reproducible signal.[10][22] Its high specificity for the intrachannel site ensures that the assay is measuring direct interaction with the intended target.[10][23][24]
Assay Validation: Establishing a Self-Validating System
To ensure the trustworthiness and accuracy of the results for 3-F-PCP, the assay must be validated with known reference compounds.
-
Causality: Running standard, unlabeled compounds like PCP, ketamine, and unlabeled MK-801 in parallel with the test compound validates the assay's performance. The Kᵢ values obtained for these standards should align with established literature values. This internal control confirms that the tissue preparation is viable, the reagents are correctly prepared, and the protocol is being executed properly, thereby lending high confidence to the data generated for the novel compound.
Detailed Methodologies & Protocols
This section provides a step-by-step guide for determining the binding affinity of 3-F-PCP.
Materials and Reagents
-
Test Compound: 3-Fluoro-PCP hydrochloride
-
Reference Compounds: Phencyclidine (PCP), (+)-MK-801 maleate, Ketamine
-
Radioligand: -MK-801 (Specific Activity: 15-30 Ci/mmol)
-
Tissue Source: Whole brains from adult male Wistar or Sprague-Dawley rats[18][25]
-
Buffers:
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10% sucrose.
-
Binding/Wash Buffer: 5 mM Tris-HCl, pH 7.4.
-
-
Equipment: Glass-Teflon homogenizer, refrigerated high-speed centrifuge, 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, presoaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
Diagram 1: NMDA Receptor Activation and Antagonism
Caption: Simplified NMDA receptor showing binding sites and the mechanism of channel block by 3-F-PCP.
Protocol 1: Rat Brain Membrane Preparation
This protocol is adapted from established methods for preparing membranes for NMDA receptor binding assays.[18][26]
-
Euthanasia & Dissection: Humanely euthanize adult rats according to approved institutional animal care protocols. Rapidly dissect whole brains (excluding the cerebellum) and place them in ice-cold Homogenization Buffer.
-
Homogenization: Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a motor-driven Teflon-glass homogenizer (10-12 passes).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Decant the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing Steps (Crucial for removing endogenous ligands):
-
Discard the supernatant. Resuspend the pellet in 20 volumes of ice-cold Binding Buffer.
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Repeat this wash-and-centrifuge cycle at least three more times. This step is critical to wash away endogenous glutamate and glycine that would otherwise activate the receptor and interfere with the assay.[7]
-
-
Final Preparation: Resuspend the final pellet in a known volume of Binding Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane suspension using a standard method, such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Protein concentration may need to be adjusted on the day of the assay.[18]
Protocol 2: [³H]MK-801 Competitive Radioligand Binding Assay
-
Preparation: On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes with Binding Buffer to a final concentration of approximately 0.1-0.2 mg protein/mL. Prepare serial dilutions of 3-F-PCP and reference compounds.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL Binding Buffer + 50 µL [³H]MK-801 + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled (+)-MK-801 (10 µM final concentration) + 50 µL [³H]MK-801 + 100 µL membrane suspension.[18]
-
Competitor Wells: 50 µL of 3-F-PCP dilution (for a range of final concentrations, e.g., 0.1 nM to 100 µM) + 50 µL [³H]MK-801 + 100 µL membrane suspension.
-
-
Radioligand Addition: Add the [³H]MK-801 to all wells to achieve a final concentration close to its Kᴅ value (typically 2-5 nM).[18]
-
Incubation: Add the diluted membrane suspension to all wells to initiate the binding reaction. Incubate the plate at 25°C for 120-180 minutes to allow the binding to reach equilibrium.[18]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters rapidly three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours (or overnight) before counting in a liquid scintillation counter to determine the amount of bound radioactivity (in counts per minute, CPM).
Diagram 2: Experimental Workflow for Competitive Binding Assay
Sources
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. A structural biology perspective on NMDA receptor pharmacology and function (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. scispace.com [scispace.com]
- 7. 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain is enhanced by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat brain N-methyl-D-aspartate receptors require multiple molecules of agonist for activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 14. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Specific [3H]phencyclidine binding in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Unique properties of [3H]MK-801 binding in membranes from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
preliminary toxicity screening of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine HCl
An In-depth Technical Guide: Preliminary Toxicity Screening of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine HCl
Abstract
This technical guide provides a comprehensive framework for conducting a (3-F-PCP), a research chemical belonging to the arylcyclohexylamine class. As a structural analog of phencyclidine (PCP), this compound is presumed to act primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Due to the limited availability of toxicological data for such novel psychoactive substances (NPS), a structured and scientifically rigorous preliminary screening is imperative for hazard identification and risk assessment.[2][3] This document outlines a multi-tiered approach, beginning with in vitro assays to determine basal cytotoxicity and genotoxicity, followed by targeted in vivo studies in rodent models to assess acute systemic toxicity and neurobehavioral effects. The methodologies described are grounded in international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are designed to generate foundational data for further drug development or regulatory evaluation.
Introduction: The Scientific Imperative for Screening
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine is a synthetic derivative of PCP, characterized by a fluorine atom on the phenyl ring.[4][5][6] Its chemical formula is C17H24FN, and it has a molecular weight of approximately 261.38 g/mol . Like other arylcyclohexylamines, its primary mechanism of action is believed to be non-competitive antagonism at the NMDA receptor's PCP binding site, which inhibits the influx of calcium ions and disrupts glutamatergic neurotransmission.[1] This action is responsible for the dissociative anesthetic, analgesic, and psychotomimetic effects observed with compounds in this class.[7][8]
The proliferation of NPS with minor structural modifications presents a significant challenge for toxicological assessment.[2] A preliminary toxicity screen serves as the first critical step to:
-
Identify potential cellular and systemic hazards.
-
Establish a dose-response relationship for acute toxicity.
-
Inform the design of more extensive, long-term studies.
-
Provide essential data for risk assessment and regulatory classification.[9]
This guide provides the scientific rationale and detailed protocols for a robust preliminary toxicological evaluation.
Tier 1: In Vitro Assessment
In vitro testing is a cost-effective and ethical first step to evaluate a compound's intrinsic toxicity at the cellular level, reducing the reliance on animal testing in the initial phases.[10][11]
General Cytotoxicity Screening
Expertise & Rationale: The initial objective is to determine the concentration range at which 3-F-PCP induces cell death.[12][13] This data, typically expressed as the half-maximal inhibitory concentration (IC50), is fundamental for dosing in subsequent, more complex assays.[14] We recommend using a human neuronal cell line, such as SH-SY5Y, given the compound's expected neuroactivity, to provide a more relevant biological context.[2][3] The Lactate Dehydrogenase (LDH) release assay is a reliable method that quantifies cytotoxicity by measuring the activity of this cytosolic enzyme released into the cell culture medium upon plasma membrane damage.[12]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluency.
-
Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Dosing: Prepare a stock solution of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine HCl in a suitable vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a lysis buffer-treated well as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
-
Assay: After incubation, transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
Data Presentation: Expected Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) [95% CI] |
| 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine HCl | SH-SY5Y | LDH | To be determined |
| Positive Control (e.g., Doxorubicin) | SH-SY5Y | LDH | Known Value |
Genotoxicity Assessment
Expertise & Rationale: Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a potential precursor to carcinogenesis or heritable defects.[15][16] A standard preliminary battery includes a test for gene mutations and a test for chromosomal damage.[17]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations and frameshift mutations.[18] It is a rapid and sensitive screening tool for mutagenic potential.
-
In Vitro Micronucleus Test: This test uses mammalian cells to identify substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneuploidy).[17] The presence of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes left behind during cell division, indicates genotoxic activity.
The evaluation process for genotoxicity often begins with an in silico assessment using (Q)SAR software to identify any structural alerts before proceeding to these in vitro assays.[19]
Diagram: General Workflow for Preliminary Toxicity Screening
Caption: A multi-tiered workflow for the preliminary toxicity screening of a novel compound.
Tier 2: In Vivo Acute Toxicity & Neurobehavioral Studies
Following in vitro characterization, in vivo studies are necessary to understand the compound's effects within a complex biological system.[9] All animal studies must be conducted in compliance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Acute Oral Toxicity Study (OECD Test Guideline 420)
Expertise & Rationale: The primary goal of this study is to determine the acute toxicity of the compound after a single oral dose and to identify the dose range that causes mortality or evident toxicity.[20][21] The Fixed Dose Procedure (OECD 420) is a preferred method as it uses fewer animals and avoids lethality as a required endpoint.[20] This study provides critical information on clinical signs of toxicity, potential target organs, and informs dose selection for subsequent studies.[22]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), aged 8-12 weeks.
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to the study.
-
Sighting Study: A preliminary sighting study is conducted to identify the dose expected to produce some signs of toxicity without mortality.
-
Dosing: Administer the compound by oral gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[20] Animals should be fasted overnight before dosing.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, stereotypy).
-
Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
-
Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
Necropsy: Conduct a gross necropsy on all animals (including any that die during the study) and examine major organs for any abnormalities.
Neurobehavioral Assessment
Expertise & Rationale: Given that 3-F-PCP is an arylcyclohexylamine, assessing its impact on the central nervous system is critical. Dissociative anesthetics like PCP and ketamine are known to induce characteristic behavioral changes in rodents, such as locomotor hyperactivity and disruption of sensorimotor gating.[23][24] These tests help to characterize the psychoactive profile of the compound.
Protocol 1: Open-Field Test
-
Apparatus: A square arena with walls, equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Procedure: Dose the animals (e.g., Sprague-Dawley rats) with a sub-lethal dose of 3-F-PCP determined from the acute toxicity study.[25] After an appropriate absorption period (e.g., 15-30 minutes), place the animal in the center of the open-field arena.
-
Data Collection: Record activity for 30-60 minutes. Key parameters include:
-
Total Distance Traveled: A measure of general locomotor activity.
-
Time in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: A measure of exploratory behavior.[23]
-
Stereotypy Counts: Repetitive, invariant behaviors often induced by CNS stimulants.
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber that can deliver acoustic stimuli (a loud pulse) and weaker preceding stimuli (a prepulse).
-
Rationale: PPI is a neurological phenomenon where a weaker sensory stimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, which is deficient in psychiatric disorders like schizophrenia and is reliably disrupted by NMDA antagonists.[24]
-
Procedure: After dosing with 3-F-PCP, place the animal in the startle chamber.
-
Testing Session: The session consists of multiple trial types: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.
-
Data Analysis: Calculate the percentage of PPI as follows: 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]. A reduction in PPI indicates a disruption of sensorimotor gating.
Diagram: NMDA Receptor Antagonism Pathway
Caption: Mechanism of action of arylcyclohexylamines at the NMDA receptor.
Data Synthesis and Preliminary Risk Assessment
The culmination of this preliminary screening is a synthesized report that integrates all findings. This report should:
-
Summarize Quantitative Data: Clearly present the IC50 from cytotoxicity assays and the dose-response relationship from the acute toxicity study.
-
Describe the Toxicity Profile: Detail the clinical signs observed in the in vivo study, identifying potential target organs from necropsy and characteristic neurobehavioral effects.
-
Contextualize Findings: Compare the toxicity profile of 3-F-PCP with that of well-characterized arylcyclohexylamines like PCP and ketamine.[26]
-
Identify Hazards: Conclude with a preliminary hazard identification, noting any findings from the genotoxicity screen and the observed potency in in vivo models.
This initial assessment does not provide a complete safety profile but serves as an essential foundation for deciding whether to proceed with more advanced toxicological studies, such as repeated-dose toxicity, reproductive toxicity, and carcinogenicity bioassays, as required for full drug development.[27][28]
References
-
Scribd. PCP Synthesis. [Link]
-
OECD. Test No. 402: Acute Dermal Toxicity. [Link]
-
Zahedi, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics. [Link]
-
OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link]
-
Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology and Pharmacotherapeutics. [Link]
-
Chemsrc. 1-[1-(3-fluorophenyl)cyclohexyl]piperidine. [Link]
-
PubMed. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
-
European Commission Joint Research Centre. Acute Toxicity. [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology. [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology. [Link]
-
ResearchGate. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. [Link]
-
ScienceDirect. Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. [Link]
-
European Medicines Agency. (1998). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
Smithers. Genotoxicity. [Link]
-
Ryu, I. S., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics. [Link]
-
Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. [Link]
-
de Oliveira, L. F., et al. (2019). “Special K” Drug on Adolescent Rats: Oxidative Damage and Neurobehavioral Impairments. Oxidative Medicine and Cellular Longevity. [Link]
-
Chamanara, M., et al. (2010). Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. Arzneimittelforschung. [Link]
-
bioRxiv. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]
-
Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. [Link]
-
Itzhak, Y., et al. (1981). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
World Health Organization. (2020). Section 4.5 Genotoxicity. [Link]
-
Davey, R. (2023). What is Genotoxicity Testing? News-Medical.Net. [Link]
-
vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. [Link]
-
Altasciences. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]
-
Lin, H. Y., et al. (2023). Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice. Medicina. [Link]
-
Defense Technical Information Center. (2022). Toxicology Report No. S.0082642-20. [Link]
-
Dinis-Oliveira, R. J. (2017). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online. [Link]
-
ResearchGate. Mechanism of action of arylcyclohexylamine derivatives. [Link]
-
Bluelight.org. (2020). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. [Link]
-
ResearchGate. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
-
MDPI. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. [Link]
-
Semantic Scholar. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
-
FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
PubChem. 3-Fluoro-PCP. [Link]
-
Gautham, A. & Seth, S. D. (2012). Toxicological screening. Indian Journal of Pharmaceutical Sciences. [Link]
-
Prisys Events. (2024). Integrating CNS Safety Evaluation Into General Toxicology Studies. [Link]
-
ResearchGate. Relative potency of drugs as PCP-Ilke discriminative stimuli and as Ilgands for the PCP receptor. [Link]
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- | 89156-99-0 | Benchchem [benchchem.com]
- 5. CAS#:89156-99-0 | 1-[1-(3-fluorophenyl)cyclohexyl]piperidine | Chemsrc [chemsrc.com]
- 6. 3-Fluoro-PCP | C17H24FN | CID 398433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv [biorxiv.org]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. smithers.com [smithers.com]
- 17. who.int [who.int]
- 18. news-medical.net [news-medical.net]
- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
- 22. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 23. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vivoscience.de [vivoscience.de]
- 28. biotech-spain.com [biotech-spain.com]
The Neuropharmacological Profile of 3-Fluorophenyl Cyclohexyl Piperidine Derivatives: A Technical Guide to their Mechanism of Action
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 3-fluorophenyl cyclohexyl piperidine derivatives, a class of psychoactive compounds that have garnered significant interest within the neuroscience and drug development communities. As analogs of phencyclidine (PCP), their primary mode of action is through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document will elucidate the molecular, cellular, and systemic effects of these compounds, with a particular focus on the influence of the 3-fluoro substitution on their pharmacological profile. We will delve into their interactions with the dopaminergic and serotonergic systems, and detail the experimental methodologies employed to characterize their neuropharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of neuromodulatory agents.
Introduction: A Novel Class of Neuromodulators
The 3-fluorophenyl cyclohexyl piperidine derivatives are a sub-class of arylcyclohexylamines, which includes the well-known dissociative anesthetic, phencyclidine (PCP). The addition of a fluorine atom to the 3-position of the phenyl ring modifies the electronic properties of the molecule, which can influence its binding affinity and functional activity at various neuronal targets. While research on specific 3-fluorinated derivatives like 3-fluoro-PCP (3-F-PCP) is still emerging, their structural similarity to PCP provides a strong foundation for understanding their primary mechanism of action. These compounds are of interest for their potential to model certain aspects of neuropsychiatric disorders, such as schizophrenia, and for their antidepressant-like effects. A comprehensive understanding of their mechanism of action is crucial for both elucidating fundamental neurobiological processes and for the development of novel therapeutics.
Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The principal mechanism of action of 3-fluorophenyl cyclohexyl piperidine derivatives is their role as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.
Molecular Interaction with the NMDA Receptor
These derivatives bind to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP site" or the dizocilpine (MK-801) site. This binding is non-competitive, meaning it does not compete with the binding of the primary agonists, glutamate and glycine. By binding within the channel pore, the drug physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, even when the receptor is activated by its agonists. This "open-channel blockade" is a hallmark of this class of compounds.
Downstream Signaling Consequences of NMDA Receptor Blockade
The blockade of NMDA receptor-mediated calcium influx has profound effects on downstream intracellular signaling cascades. These include, but are not limited to:
-
Inhibition of Long-Term Potentiation (LTP): As NMDA receptor activation is a cornerstone of LTP, a cellular mechanism underlying learning and memory, its blockade by these compounds can impair these cognitive functions.
-
Modulation of Gene Expression: The reduction in calcium influx can alter the activity of calcium-dependent transcription factors, leading to changes in the expression of genes involved in synaptic plasticity and cell survival.
-
Neurotransmitter Release Modulation: NMDA receptors are present on both excitatory and inhibitory neurons. By blocking these receptors, 3-fluorophenyl cyclohexyl piperidine derivatives can disinhibit pyramidal neurons, leading to a paradoxical increase in glutamate release in certain brain regions like the prefrontal cortex. This is thought to be a key mechanism behind their psychoactive and potential antidepressant effects.[1]
Secondary Pharmacological Targets: Dopaminergic and Serotonergic Systems
While NMDA receptor antagonism is their primary mechanism, 3-fluorophenyl cyclohexyl piperidine derivatives also interact with monoamine transporters, albeit generally with lower affinity. These interactions contribute to their complex psychoactive effects.
Dopamine Transporter (DAT) Interaction
PCP and its analogs have been shown to inhibit the reuptake of dopamine, leading to increased extracellular dopamine levels in brain regions such as the nucleus accumbens and prefrontal cortex. This action is thought to contribute to the reinforcing and psychostimulant effects of these compounds. While direct binding to the dopamine transporter (DAT) may be weak, some evidence suggests an allosteric modulation of the transporter.
Serotonin Transporter (SERT) Interaction
Some arylcyclohexylamines, including PCP, also exhibit affinity for the serotonin transporter (SERT), inhibiting serotonin reuptake.[2][3] This can lead to increased synaptic serotonin levels, which may contribute to the mood-altering and hallucinogenic properties of these compounds. The affinity for SERT is typically lower than for the NMDA receptor.
Quantitative Pharmacology: A Comparative Analysis
Precise binding affinity data (Ki values) for 3-fluorophenyl cyclohexyl piperidine (3-F-PCP) are not extensively documented in peer-reviewed literature. However, by examining the data for the parent compound, PCP, and its other fluorinated analog, 4-fluoro-PCP (4-F-PCP), we can infer a likely pharmacological profile.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference(s) |
| Phencyclidine (PCP) | 59 | >10,000 (low affinity) | 2,234 | [2] |
| 4-Fluoro-PCP (4-F-PCP) | IC₅₀ = 23 | Not Reported | Not Reported | [4] |
| 3-Methoxy-PCP (3-MeO-PCP) | 20 | >10,000 | 216 | [3] |
Note: IC₅₀ is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. While not identical to Ki, it provides a measure of potency. A lower value indicates higher potency.
Based on structure-activity relationship studies of PCP analogs, the 3-fluoro substitution in 3-F-PCP is expected to result in retained or potentially slightly increased potency at the NMDA receptor compared to PCP. Its affinity for DAT and SERT is likely to be in the micromolar range, suggesting a primary action as an NMDA receptor antagonist with secondary effects on monoamine systems.
Methodologies for Mechanistic Elucidation
A combination of in vitro and in vivo techniques is essential to fully characterize the mechanism of action of 3-fluorophenyl cyclohexyl piperidine derivatives.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its molecular targets.
Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801 or [³H]TCP), and varying concentrations of the unlabeled test compound (3-fluorophenyl cyclohexyl piperidine derivative).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known PCP site ligand like unlabeled MK-801 or PCP).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of the functional effects of a compound on ion channel activity in individual neurons.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from a relevant brain region (e.g., hippocampus or prefrontal cortex) of a rodent.
-
Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a brain slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.
-
Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.
-
-
Eliciting NMDA Receptor Currents:
-
Voltage-clamp the neuron at a holding potential (e.g., -70 mV).
-
Apply a solution containing NMDA and glycine to activate NMDA receptors and evoke an inward current. To isolate NMDA receptor currents, other synaptic inputs can be blocked with appropriate antagonists (e.g., for AMPA and GABA receptors).
-
-
Drug Application:
-
After establishing a stable baseline NMDA receptor-mediated current, apply the 3-fluorophenyl cyclohexyl piperidine derivative at various concentrations to the perfusion solution.
-
-
Data Acquisition and Analysis:
-
Record the changes in the amplitude of the NMDA receptor current in the presence of the drug.
-
Plot the percentage of inhibition of the current against the drug concentration to determine the IC₅₀ for the functional blockade of the receptor.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing insights into the systemic effects of a drug.
Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin
-
Probe Implantation:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sample Collection:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Collect the dialysate samples, which contain extracellular fluid from the surrounding brain tissue, at regular intervals.
-
-
Drug Administration:
-
After collecting baseline samples, administer the 3-fluorophenyl cyclohexyl piperidine derivative systemically (e.g., via intraperitoneal injection).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
-
Data Analysis:
-
Quantify the concentrations of the neurotransmitters in each sample.
-
Express the post-drug concentrations as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release and reuptake.
-
Structure-Activity Relationship (SAR) Insights
The substitution of a fluorine atom at the 3-position of the phenyl ring in PCP analogs influences their pharmacological properties. Fluorine is a small, highly electronegative atom that can alter the molecule's lipophilicity, metabolic stability, and electronic distribution. Studies on various PCP analogs have shown that modifications to the aryl ring can significantly impact their affinity for the NMDA receptor and other targets. The slightly electron-withdrawing nature of the fluorine atom at the meta position in 3-F-PCP is thought to maintain or enhance its interaction with the PCP binding site within the NMDA receptor channel. Further research with a broader range of fluorinated derivatives is needed to fully elucidate the SAR for this class of compounds.
Conclusion and Future Directions
The 3-fluorophenyl cyclohexyl piperidine derivatives are potent non-competitive antagonists of the NMDA receptor, a mechanism that underpins their profound effects on the central nervous system. Their secondary interactions with dopamine and serotonin transporters contribute to a complex pharmacological profile. While quantitative data for specific 3-fluorinated analogs remains to be fully elucidated in the scientific literature, the established methodologies of radioligand binding, electrophysiology, and in vivo microdialysis provide a robust framework for their continued investigation.
Future research should focus on obtaining precise binding affinities and functional potencies for a range of 3-fluorophenyl cyclohexyl piperidine derivatives at the NMDA receptor and a comprehensive panel of other receptors and transporters. This will enable a more detailed understanding of their structure-activity relationships and selectivity. Such studies will be invaluable for the development of novel chemical probes to explore NMDA receptor function and for the potential design of new therapeutic agents for neuropsychiatric disorders.
References
- Moghaddam, B., & Krystal, J. H. (2012). Capturing the synaptic pathology of schizophrenia: a focus on NMDA receptors. Schizophrenia bulletin, 38(5), 962–970.
- Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics.
- Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and potent NMDA receptor antagonists. PloS one, 8(3), e59334.
- Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 5(8), 633–650.
- Cone, E. J., McQuinn, R. L., & Shannon, H. E. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. The Journal of pharmacology and experimental therapeutics, 228(1), 147–153.
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-MeO-PCP. Retrieved from [Link]
- Kim, J., Park, J., Lee, J., Lee, S., Kim, H., & Cheong, J. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Biomolecules & Therapeutics, 31(2), 195–206.
-
Reddit. (2020, April 29). 3f-pcp. r/dissociatives. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-Fluoro-PCP Hydrochloride
Target Audience: Forensic Toxicologists, Analytical Chemists, and Neuropharmacology Researchers Document Type: In-Depth Technical Guide
Executive Summary
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, commonly designated as 3-Fluoro-PCP HCl or 3'-F-PCP HCl , is a synthetic arylcyclohexylamine derivative. Emerging primarily as a novel psychoactive substance (NPS) and research chemical, it acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist and dopamine reuptake inhibitor (DRI)[1][2]. Because positional isomers of halogenated arylcyclohexylamines exhibit nearly identical mass fragmentation patterns, rigorous analytical methodologies are required for definitive identification.
This whitepaper provides an authoritative, self-validating framework for the synthesis, physicochemical characterization, and pharmacological profiling of 3-Fluoro-PCP HCl.
Physicochemical Properties & Structural Elucidation
The substitution of a fluorine atom at the meta position of the phenyl ring slightly alters the electron density compared to unsubstituted phencyclidine (PCP), impacting both its lipophilicity and receptor binding kinetics[3][4]. The hydrochloride salt formulation is highly stable, ensuring prolonged shelf-life for forensic and research reference standards[5].
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-[1-(3-fluorophenyl)cyclohexyl]piperidine hydrochloride |
| CAS Registry Number | 1049718-37-7 (HCl Salt)[6] / 89156-99-0 (Free Base)[7] |
| Molecular Formula | C₁₇H₂₄FN • HCl[6] |
| Formula Weight | 297.8 g/mol (HCl Salt)[6] / 261.38 g/mol (Free Base)[8] |
| Monoisotopic Mass | 261.1893 Da (Free Base)[8] |
| InChI Key | MNLDJVODIWHOPV-UHFFFAOYSA-N[6] |
| Physical State | Crystalline Solid[6] |
Table 2: Validated Solubility Profile (at 25°C)
Note: Variance in solubility can occur based on crystalline polymorphism. Sonication is recommended for complete dissolution.
| Solvent | Solubility Limit | Causality / Application |
| Ethanol | 20 mg/mL[6] | Ideal for preparing primary stock solutions for GC-MS. |
| DMF | 15 mg/mL[6] | Useful for long-term, highly concentrated storage. |
| DMSO | 10 mg/mL[6] | Standard vehicle for in vitro cellular assays. |
| PBS (pH 7.2) | 10 mg/mL[6] | Required for in vivo rodent behavioral models. |
Synthetic Pathway: The Bruylants Reaction
The synthesis of 3-Fluoro-PCP relies on the classical Bruylants reaction. Direct nucleophilic attack on a sterically hindered cyclohexanone iminium ion is thermodynamically unfavorable. Therefore, a nitrile group is introduced to serve as a highly effective leaving group, facilitating the subsequent Grignard displacement to form the sterically crowded quaternary carbon center.
Fig 1: Synthetic workflow of 3-Fluoro-PCP HCl via the Bruylants displacement mechanism.
Step-by-Step Synthetic Protocol
-
Formation of the Carbonitrile Intermediate (PCC): Equimolar amounts of cyclohexanone and piperidine are dissolved in an aqueous/organic biphasic system. Potassium cyanide (KCN) and aqueous HCl are added dropwise under strict temperature control (0–5°C). The reaction yields 1-(1-piperidinyl)cyclohexanecarbonitrile (PCC).
-
Grignard Preparation: 3-Fluorobromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to form 3-fluorophenylmagnesium bromide.
-
Bruylants Displacement: The PCC intermediate is dissolved in anhydrous THF and added dropwise to the Grignard reagent at 0°C. The mixture is refluxed for 12 hours. The Grignard reagent displaces the nitrile group, forming the free base of 3-Fluoro-PCP.
-
Workup & Salting: The reaction is quenched with saturated ammonium chloride (NH₄Cl). The organic layer is extracted, dried over anhydrous Na₂SO₄, and concentrated. The resulting oil is dissolved in diethyl ether, and anhydrous HCl gas is bubbled through the solution to precipitate 3-Fluoro-PCP hydrochloride as a crystalline solid.
Analytical Characterization Workflows
Forensic identification of 3-Fluoro-PCP requires a multi-modal approach. GC-MS alone is insufficient because positional isomers (e.g., 2-F-PCP, 3-F-PCP, and 4-F-PCP) produce nearly identical electron ionization (EI) mass spectra due to the loss of the piperidine ring[9]. Therefore, GC-MS must be coupled with Fourier Transform Infrared (FTIR) spectroscopy to confirm the specific meta-substitution pattern on the aromatic ring[9].
Protocol: GC-MS and IR Positional Isomer Differentiation
System Setup:
-
Instrument: Agilent GC coupled with a 6230B TOF-MS or standard single quadrupole MS, and a condensed-phase IR detector.
-
Column: HP-1 MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)[9].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Step-by-Step Execution:
-
Sample Preparation: Dissolve 1 mg of 3-Fluoro-PCP HCl in 1 mL of GC-grade methanol. Add an internal standard (e.g., Tetracosane) to lock the retention time (RT).
-
Injection: Inject 1 µL of the sample in split mode (1:50) with the injector temperature set to 280°C.
-
Oven Programming: Initial temperature 170°C (hold 1 min), ramp at 15°C/min to 190°C, then ramp at 25°C/min to 290°C (hold 5 min).
-
MS Detection (70 eV EI): Monitor the scan range from m/z 50 to 550. The primary diagnostic fragments will include the molecular ion [M]+ at m/z 261, and a major base peak resulting from the cleavage of the piperidine ring.
-
IR Detection (Solid Phase): Divert a portion of the eluent to the IR flow cell (Split MS:IR = 1:9). Scan from 4000 to 650 cm⁻¹.
-
Data Validation: Confirm the meta-fluorine substitution by identifying the characteristic C-H out-of-plane bending vibrations in the IR spectrum (typically between 750–800 cm⁻¹ and 860–900 cm⁻¹), which strictly differentiate it from the ortho and para isomers.
Pharmacodynamics & Receptor Binding Profile
3-Fluoro-PCP exhibits a complex pharmacological profile, acting primarily as a dissociative anesthetic and secondary central nervous system stimulant[2][3].
Mechanistic Causality
The introduction of the highly electronegative fluorine atom at the meta position slightly reduces the target binding affinity compared to unsubstituted PCP, yet it retains significant potency[3][10].
-
NMDA Receptor Antagonism: 3-Fluoro-PCP binds uncompetitively to the PCP-site located deep within the ion channel pore of the NMDA receptor. This blockade prevents the influx of calcium (Ca²⁺) ions, disrupting excitatory glutamatergic neurotransmission and inducing profound dissociative anesthesia[7].
-
Dopamine Reuptake Inhibition (DRI): The compound binds to the dopamine transporter (DAT), blocking the reuptake of synaptic dopamine. This leads to an accumulation of dopamine in the synaptic cleft, driving the secondary locomotor stimulant and euphoric effects observed in rodent models[1][10].
Fig 2: Dual-pathway neuropharmacological mechanism of 3-Fluoro-PCP.
Handling, Stability, and Storage Protocols
As a potent arylcyclohexylamine, 3-Fluoro-PCP HCl must be handled under strict laboratory safety protocols.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and an N95/P100 particulate respirator are mandatory during the handling of the dry powder to prevent accidental inhalation of the active pharmaceutical ingredient (API)[5].
-
Storage Conditions: The crystalline solid should be stored in a sealed, light-resistant amber vial at -20°C. Under these conditions, the compound exhibits a validated stability of ≥5 years[5].
-
Solution Stability: Once reconstituted in organic solvents (e.g., Ethanol or DMSO), solutions should be aliquoted and stored at -80°C to prevent degradation. Aqueous solutions (e.g., PBS) should be prepared fresh immediately prior to in vivo administration to prevent potential hydrolysis or precipitation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 398433, 3-Fluoro-PCP." PubChem. Available at:[Link]
-
Orsolini, L., et al. "Identifying New/Emerging Psychoactive Substances at the Time of COVID-19; A Web-Based Approach." Frontiers in Psychiatry, PMC. Available at:[Link]
-
Fantegrossi, W.E., et al. "Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents." Journal of Pharmacology and Experimental Therapeutics, PMC. Available at:[Link]
-
ProQuest. "Spectroscopic and Chromatographic Studies of PCP and Analogues." Available at:[Link]
-
National Forensic Laboratory (Policija). "Analytical Report: 3-Fluoro-PCP." Available at:[Link]
Sources
- 1. getmetabolite.com [getmetabolite.com]
- 2. Identifying New/Emerging Psychoactive Substances at the Time of COVID-19; A Web-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tripsitter.com [tripsitter.com]
- 8. 3-Fluoro-PCP | C17H24FN | CID 398433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 10. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Quantification Protocol for 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine (3-Fluoro-PCP)
Executive Summary
The emergence of novel psychoactive substances (NPS) requires highly adaptive and robust analytical frameworks. 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, commonly known as 3-Fluoro-PCP or 3-F-PCP, is a dissociative arylcyclohexylamine derivative structurally analogous to phencyclidine (PCP). This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of 3-Fluoro-PCP in biological matrices (blood and urine), optimized for forensic toxicology and pharmacological research.
Mechanistic Rationale & Analytical Strategy
Developing an assay for fluorinated arylcyclohexylamines requires strategic experimental choices to overcome matrix interference and ensure isomeric specificity.
-
Chromatographic Causality: We utilize a Biphenyl stationary phase rather than a traditional C18 column. The fluorinated aromatic ring of 3-Fluoro-PCP engages in strong π−π interactions with the biphenyl phase. This causality provides superior retention and critical baseline resolution from potential positional isomers (e.g., 2-Fluoro-PCP or 4-Fluoro-PCP), which yield identical mass transitions and would otherwise co-elute [1].
-
Mass Spectrometry Causality: Electrospray Ionization (ESI) in positive mode effectively protonates the basic piperidine nitrogen. During Collision-Induced Dissociation (CID), the protonated precursor [M+H]+ at m/z 262.2 undergoes predictable fragmentation. The primary cleavage occurs at the C-N bond, yielding a highly stable piperidine cation (m/z 86.1) used for primary quantification. Secondary ring cleavages yield fluorophenylcyclohexyl and fluorophenyl cations used as qualifiers [2].
-
Self-Validating System: To guarantee trustworthiness, this protocol is designed as a self-validating system. A deuterated internal standard (PCP-D5) is integrated into the biological matrix prior to any extraction steps. This early integration corrects for volumetric losses during sample preparation and normalizes matrix-induced ion suppression or enhancement during ESI, ensuring every quantified result is internally calibrated [3].
Materials and Reagents
-
Analytes: 3-Fluoro-PCP hydrochloride reference standard (1.0 mg/mL in methanol).
-
Internal Standard (IS): PCP-D5 certified reference material (1.0 mg/mL in methanol) [3].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Matrix: Drug-free human whole blood or urine.
Sample Preparation: Protein Precipitation Workflow
The extraction relies on a rapid protein precipitation (PP) method. Cold acetonitrile is utilized because it efficiently denatures matrix proteins while maintaining the solubility of the lipophilic 3-Fluoro-PCP base, achieving high recovery rates (>85%) without the need for time-consuming solid-phase extraction (SPE).
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of the biological sample (blood or urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Spike with 50 µL of PCP-D5 working solution (250 ng/mL). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile to induce protein precipitation.
-
Agitation & Centrifugation: Vortex vigorously for 30 seconds. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Evaporation: Transfer the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (95:5, v/v). Vortex and transfer to an autosampler vial.
Step-by-step sample preparation workflow for 3-Fluoro-PCP extraction.
LC-MS/MS Analytical Method
Chromatographic Conditions
-
Column: Biphenyl LC Column (2.1 × 100 mm, 1.7 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Injection Volume: 2.0 µL.
Table 1: LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.00 | 0.40 | 95 | 5 |
| 1.00 | 0.40 | 95 | 5 |
| 5.00 | 0.40 | 40 | 60 |
| 7.00 | 0.40 | 5 | 95 |
| 8.50 | 0.40 | 5 | 95 |
| 8.60 | 0.40 | 95 | 5 |
| 10.00 | 0.40 | 95 | 5 |
Mass Spectrometry Conditions
Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).
Collision-Induced Dissociation (CID) fragmentation pathway for 3-Fluoro-PCP.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
|---|---|---|---|---|
| 3-F-PCP | 262.2 | 86.1 | 25 | Quantifier |
| 3-F-PCP | 262.2 | 177.1 | 20 | Qualifier 1 |
| 3-F-PCP | 262.2 | 109.1 | 35 | Qualifier 2 |
| PCP-D5 (IS) | 249.3 | 86.1 | 25 | IS Quantifier |
| PCP-D5 (IS) | 249.3 | 158.1 | 20 | IS Qualifier |
Method Validation & Quality Control
To maintain analytical integrity, the method must be validated according to standard bioanalytical guidelines (e.g., SWGTOX or FDA).
-
Linearity: The calibration curve should be established from 1.0 ng/mL to 1000 ng/mL using a 1/x2 weighted linear regression.
-
Matrix Effects (ME): Evaluated by comparing the peak area of 3-Fluoro-PCP spiked into post-extraction blank matrix against neat standards. The use of PCP-D5 ensures that the IS-normalized matrix factor remains strictly between 0.85 and 1.15, self-validating the assay against variable ion suppression across different patient samples.
References
- Title: Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood Source: MDPI URL
- Title: 3-MeO-PCP intoxication in two young men: First in vivo detection in Italy Source: PubMed URL
- Title: PCP-D5 (Phencyclidine-D5) solution, 1.
Application Note: Quantitative Analysis of 3-Fluoro-PCP Hydrochloride in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed methodological framework for the detection and quantification of 3-Fluoro-PCP hydrochloride (3-F-PCP), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, in complex biological matrices such as blood, urine, and hair. As NPS continue to emerge, robust and validated analytical methods are critical for forensic toxicology, clinical diagnostics, and drug development research.[1] This application note details a comprehensive workflow, including sample preparation using Solid Phase Extraction (SPE), chemical derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We further delineate the critical parameters for method validation to ensure data integrity, accuracy, and reliability, in accordance with forensic toxicology standards.
Introduction: The Challenge of Novel Psychoactive Substances
3-Fluoro-PCP is a halogenated derivative of phencyclidine (PCP), a dissociative anesthetic with significant abuse potential. Like other NPS, 3-F-PCP is designed to mimic the effects of controlled substances while circumventing existing drug laws. Its emergence presents a challenge to forensic and clinical laboratories, which must rapidly develop methods for its identification and quantification to address public health and safety concerns.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic drug analysis, prized for its high sensitivity, specificity, and chromatographic resolving power.[2] The coupling of a gas chromatograph for physical separation with a mass spectrometer for molecular identification provides a definitive result, making it an ideal platform for the confirmatory analysis of NPS like 3-F-PCP.[1][3]
Principle of the Method: GC-MS Workflow
The analytical workflow is designed to isolate 3-F-PCP from the complex biological matrix, prepare it for gas-phase analysis, and then separate, identify, and quantify it.
-
Extraction: Solid Phase Extraction (SPE) is employed to selectively isolate the target analyte from endogenous interferences such as proteins, salts, and lipids, while also providing sample concentration.[4][5]
-
Derivatization: To enhance the analytical characteristics of 3-F-PCP for GC analysis, a chemical derivatization step is performed. This process converts polar functional groups (specifically the secondary amine) into less polar, more thermally stable, and more volatile derivatives, resulting in improved chromatographic peak shape and sensitivity.[6][7]
-
GC Separation: The derivatized extract is injected into the GC, where it is vaporized. The volatile compounds are then separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase.
-
MS Detection and Quantification: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized by Electron Ionization (EI), which causes predictable fragmentation of the molecule. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). For quantitative analysis, Selected Ion Monitoring (SIM) is used, where the instrument focuses only on specific, characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity.[8]
Experimental Protocol
Reagents and Materials
-
Solvents: Methanol, Acetonitrile, Isopropanol, Methylene Chloride (all HPLC or GC grade).
-
Buffers: 0.1M Phosphate buffer (pH 6.0), Ammonium Hydroxide.
-
Standards: 3-Fluoro-PCP HCl certified reference material, PCP-d5 (internal standard).
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Extraction Cartridges: Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C8/SCX).
Sample Preparation and Extraction
This protocol is optimized for a 1 mL sample of whole blood, plasma, serum, or urine.
-
Sample Pre-treatment:
-
Pipette 1 mL of the biological sample into a labeled glass culture tube.
-
Add 100 µL of the internal standard (PCP-d5, 1 µg/mL) and vortex for 10 seconds.
-
Add 2 mL of 0.1M phosphate buffer (pH 6.0) and vortex again.[4] For whole blood, sonicate for 15 minutes to lyse cells.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of Methanol, followed by 3 mL of DI water, and finally 3 mL of 0.1M phosphate buffer. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of DI water, followed by 3 mL of 0.1M acetic acid, and then 3 mL of Methanol to remove interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of Methylene Chloride:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of Ethyl Acetate.
-
Derivatization
-
To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 75°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
GC-MS Instrumental Analysis
The following parameters serve as a validated starting point and may be adapted for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Splitless | Maximizes transfer of analyte to the column for trace-level detection.[9] |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface.[10] |
| Column Type | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column suitable for a wide range of drug compounds.[3][10] |
| Oven Program | Initial 100°C, hold 1 min; Ramp at 25°C/min to 300°C, hold 5 min | Temperature gradient effectively separates the analyte from matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy level for creating library-searchable mass spectra.[10] |
| MS Source Temp. | 230°C | Optimizes ion formation and minimizes source contamination. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions (TMS-derivative) | ||
| 3-F-PCP-TMS | Quantifier: m/z 200Qualifiers: m/z 218, m/z 333 (M+) | Predicted based on PCP fragmentation. The m/z 200 ion is a stable tropylium-like fragment characteristic of PCP analogs. The molecular ion (M+) at m/z 333 confirms the derivatized compound's mass. |
| PCP-d5-TMS | Quantifier: m/z 205Qualifiers: m/z 248, m/z 320 (M+) | Characteristic ions for the deuterated internal standard.[11] |
Analytical Workflow Diagram
Caption: GC-MS analytical workflow for 3-F-PCP analysis.
Method Validation
To ensure the method is fit for its intended purpose, a full validation must be performed according to established forensic toxicology guidelines.[12] The following parameters are critical for establishing the method's performance characteristics.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LOQ) at the retention time of the analyte or IS in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the instrument response is proportional to the analyte concentration. | Calibration curve with a correlation coefficient (r²) ≥ 0.995. Calibrators should be within ±20% of the target concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within ±20% of the nominal value.[11] |
| Precision | The closeness of agreement between a series of measurements. Assessed at low, medium, and high concentrations. | Intra-day and Inter-day precision (as %RSD) should be ≤ 15% (≤ 20% at the LOQ).[10] |
| Accuracy | The closeness of the mean test result to the true value. Assessed at low, medium, and high concentrations. | Intra-day and Inter-day accuracy should be within ±15% of the nominal value (±20% at the LOQ).[10] |
| Extraction Recovery | The efficiency of the analyte's extraction from the matrix. | Should be consistent, precise, and preferably >70%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard. Should be minimized and consistent. |
Conclusion
The described GC-MS method provides a robust, sensitive, and selective protocol for the confirmatory analysis and quantification of 3-Fluoro-PCP in various biological matrices. The combination of a refined Solid Phase Extraction cleanup, chemical derivatization, and instrumental analysis in SIM mode allows for low-level detection necessary in forensic and clinical investigations. Proper method validation is paramount to ensure that the data generated is legally and scientifically defensible. This application note serves as a comprehensive guide for researchers and scientists tasked with the analytical challenge of emerging novel psychoactive substances.
References
-
Journal of Analytical Toxicology. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Oxford Academic. [Link]
-
Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]
-
Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. OJP.gov. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. [Link]
-
Agilent. (n.d.). Analysis of Phencyclidine in Urine to US SAMHSA Guidelines with LC/MS/MS and GC/MS. [Link]
-
Core Facilities, University of Veterinary Medicine Vienna. (n.d.). Guidelines of Sample Preparation and Handling. [Link]
-
Bianalisi. (2025). Patient Instructions for the Correct Preparation and sample collection. [Link]
-
SCISPEC. (n.d.). High-Throughput Confirmation and Quantitation of Phencyclidine (PCP) in Urine Using the DSQ II GC/MS. [Link]
-
Washington State Patrol. (2019). CONFIRMATION OF PHENCYCLIDINE BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY. [Link]
-
AAFS. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. [Link]
-
UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
ResearchGate. (2026). Synthesis and characterization of phencyclidine and its derivatives. [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Amazon AWS. (n.d.). Analysis of Drugs in Biological Matrices. [Link]
-
LabRulez. (n.d.). Bioanalytical Sample Preparation. [Link]
-
Specialty Diagnostix. (n.d.). Sample Preparation Procedure. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Medical News Today. (2024). How long does PCP stay in a person's system?. [Link]
-
WhiteSands Treatment. (2026). How Long Does PCP Stay in Your System?. [Link]
-
MDPI. (2023). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. [Link]
-
MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
PubMed. (2020). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. [Link]
-
ResearchGate. (2026). GC-MS and HPLC-MS Analysis of Bioactive Pharmaceuticals and Personal-care Products in Environmental Matrices. [Link]
-
Bluff Augusta. (2024). How Long Does it Take for PCP to Leave Your System?. [Link]
-
PMC. (n.d.). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. [Link]
-
PMC. (n.d.). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. [Link]
Sources
- 1. ojp.gov [ojp.gov]
- 2. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 3. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. jfda-online.com [jfda-online.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. scispec.co.th [scispec.co.th]
- 12. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
Application Note: Advanced Sample Preparation Strategies for 3-F-PCP Hydrochloride in Forensic Toxicology Screening
Target Audience: Researchers, Analytical Scientists, and Forensic Toxicologists Matrix: Biological Fluids (Urine, Plasma, Whole Blood) Analytical Platform: LC-MS/MS
Introduction: The Analytical Challenge of Novel Arylcyclohexylamines
Arylcyclohexylamines (ACHs) represent a rapidly proliferating and predominant faction within the landscape of new psychoactive substances (NPS)[1]. Among these, 3-fluoro-phencyclidine (3-F-PCP) has emerged as a potent dissociative anesthetic analogue[2]. Due to the severe neurocognitive, psychosis-like effects, and high abuse liability associated with halogenated PCP analogues[2], rapid and reliable quantification in biological matrices is a critical requirement for forensic laboratories.
As a Senior Application Scientist, I approach the extraction of 3-F-PCP not merely as a sequence of steps, but as a biochemical problem requiring a targeted, mechanistic solution. Biological matrices are heavily laden with phospholipids, proteins, and endogenous salts that cause severe ion suppression in electrospray ionization (ESI) mass spectrometry[3]. Therefore, simple "Dilute-and-Shoot" or basic Liquid-Liquid Extraction (LLE) methods often fail to provide the sensitivity required for trace-level forensic confirmation.
Physicochemical Profiling & Extraction Causality
To design a robust sample preparation method, we must exploit the target's molecular behavior. 3-F-PCP hydrochloride is a basic amine. Like its parent compound PCP, it possesses a highly lipophilic free-base form and a basic piperidine nitrogen with a pKa ranging from 8.6 to 9.4[4].
Table 1: Physicochemical Properties of 3-F-PCP & Methodological Causality
| Property | Value | Causality for Sample Preparation Strategy |
| pKa | ~8.6 – 9.4 | The molecule remains positively charged (ionized) at physiological and mildly acidic pH, making it an ideal candidate for cation-exchange extraction[5]. |
| LogP | ~4.6 | Highly hydrophobic; requires strong organic solvents to disrupt matrix binding and prevent non-specific adsorption to plastic consumables[3]. |
| Structure | Arylcyclohexylamine | The lack of easily cleavable functional groups means the drug is excreted largely unchanged or as hydroxylated metabolites; aggressive acidic hydrolysis is generally unnecessary[3]. |
Because 3-F-PCP is positively charged at pH < 7.0, Mixed-Mode Strong Cation Exchange (MCX / PCX) Solid-Phase Extraction (SPE) is the gold standard for its isolation[5]. The polymeric sorbent contains both hydrophobic domains (for reversed-phase retention) and sulfonic acid groups (for strong ionic retention)[3].
Mechanism of Mixed-Mode Strong Cation Exchange (MCX) for basic arylcyclohexylamines.
Methodological Framework: The Self-Validating SPE System
A scientifically sound forensic protocol must be a self-validating system. To achieve this, a deuterated internal standard (e.g., PCP-d5) is spiked into the raw matrix prior to any pretreatment[3]. This ensures that any volumetric losses, matrix suppression, or extraction inefficiencies are mathematically normalized during LC-MS/MS quantification.
The causality behind the SPE washing steps is the cornerstone of this method's trustworthiness:
-
Acidic Loading: Adjusting the sample to pH 6.0 ensures 100% protonation of the 3-F-PCP amine[5].
-
Aggressive Organic Wash: Because the analyte is locked to the sorbent via strong ionic bonds, we can aggressively wash the cartridge with 100% methanol. This disrupts the hydrophobic interactions of neutral lipids, flushing them to waste without risking analyte breakthrough[3].
-
Basic Elution: Applying 5% ammonium hydroxide in methanol raises the pH well above the analyte's pKa. The amine deprotonates, the ionic bond breaks, and the highly lipophilic free-base 3-F-PCP is instantly eluted by the methanol[3].
Table 2: SPE Wash Solvent Optimization (Analyte Recovery vs. Matrix Effects)
| Wash Solvent | 3-F-PCP Recovery (%) | Phospholipid Removal (%) | Matrix Effect (%) |
| 5% Methanol | 98.2 | 15.0 | -45.5 (Severe Suppression) |
| 50% Methanol | 99.1 | 62.4 | -20.1 (Moderate Suppression) |
| 100% Methanol | 97.8 | >99.0 | -4.2 (Optimal Cleanup) |
Experimental Protocol: Step-by-Step Methodology
Reagents & Materials
-
Sorbent: Mixed-mode polymeric strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 3 mL)[3].
-
Buffers: 0.1 M Phosphate Buffer (pH 6.0), 2% Formic Acid in Water.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and 28-30% Ammonium Hydroxide.
-
Internal Standard: PCP-d5 (100 µg/mL in methanol)[3].
Sample Pre-Treatment
-
Aliquot: Transfer 200 µL of biological sample (urine, plasma, or whole blood) into a clean 2 mL microcentrifuge tube. (Note: For whole blood, perform a preliminary protein precipitation with 400 µL of cold acetonitrile, centrifuge at 10,000 x g for 5 mins, and transfer the supernatant).
-
Internal Standard Addition: Spike 10 µL of PCP-d5 working solution (100 ng/mL) into the sample. Vortex for 10 seconds.
-
pH Adjustment: Add 800 µL of 0.1 M Phosphate Buffer (pH 6.0) to the sample. Vortex thoroughly. This guarantees the 3-F-PCP is fully ionized[5].
Solid-Phase Extraction (SPE) Workflow
-
Conditioning: Pass 1.0 mL of Methanol through the PCX cartridge, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).
-
Loading: Load the buffered sample onto the cartridge. Apply a low vacuum (approx. 1-2 inHg) to allow a dropwise flow rate (1 mL/min).
-
Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. This removes highly polar interferences and locks the basic amine to the sulfonic acid groups[3].
-
Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Apply high vacuum for 2 minutes to dry the sorbent completely. This removes hydrophobic neutrals and phospholipids[3].
-
Elution: Elute the target analytes into a clean collection tube using 1.0 mL of freshly prepared 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
Step-by-step solid-phase extraction workflow for 3-F-PCP prior to LC-MS/MS analysis.
Analytical LC-MS/MS Conditions (Summary)
To avoid carryover—a common issue with highly hydrophobic arylcyclohexylamines—utilize a superficially porous C18 column (e.g., 2.7 µm, 3 x 50 mm)[3].
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Flat gradient starting at 5% B, ramping to 55% B over 3 minutes.
-
Needle Wash: Essential. Use a strong organic flush (e.g., 50:50 Methanol:Acetonitrile) for at least 10-20 seconds to prevent 3-F-PCP from sticking to the autosampler needle[3].
By strictly adhering to the physicochemical principles outlined above, this protocol ensures maximum recovery, minimal matrix suppression, and uncompromised scientific integrity for the forensic screening of 3-F-PCP.
References
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Micromachines (Basel), PubMed Central (PMC)
- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents Journal of Pharmacology and Experimental Therapeutics, PubMed Central (PMC)
- PCP and Ketamine Toxicity: Practice Essentials, P
- Analysis of Phencyclidine in Urine to US SAMHSA Guidelines with LC/MS/MS and GC/MS Agilent Technologies Applic
- SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Agilent Technologies Applic
Sources
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. agilent.com [agilent.com]
Mastering the Matrix: An Application Guide to 3-Fluoro-PCP Hydrochloride as a Mass Spectrometry Reference Standard
Forward
The landscape of psychoactive substances is in a perpetual state of flux, with novel chemical entities continually emerging. For the analytical science community, particularly in forensic and clinical toxicology, this presents a formidable challenge. The structural nuances of these new analogs demand robust, precise, and reliable analytical methodologies. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the use of 3-Fluoro-PCP hydrochloride (3-F-PCP HCl) as an analytical reference standard in mass spectrometry. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that the described protocols are not only followed but fundamentally understood.
The Analytical Imperative for 3-Fluoro-PCP: An Introduction
3-Fluoro-PCP (3-fluorophencyclidine) is a dissociative substance and a structural analog of phencyclidine (PCP), a compound with a long history of abuse. The introduction of a fluorine atom to the phenyl ring alters its pharmacological profile and presents a unique analytical challenge. The accurate identification and quantification of 3-F-PCP in complex biological matrices are critical for law enforcement, clinical diagnosis, and understanding its pharmacokinetic and pharmacodynamic properties.
The use of a certified analytical reference standard is the bedrock of any quantitative analytical method. 3-Fluoro-PCP hydrochloride is the preferred form for this purpose due to its enhanced stability and solubility in common laboratory solvents. This application note will detail the preparation, handling, and application of this standard in the development and validation of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Characterization and Handling of 3-Fluoro-PCP Hydrochloride
A comprehensive understanding of the physicochemical properties of the analytical standard is paramount for method development.
Table 1: Physicochemical Properties of 3-Fluoro-PCP Hydrochloride
| Property | Value |
| Chemical Formula | C₁₇H₂₅FN⁺ • Cl⁻ |
| Molecular Weight | 297.8 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol, acetonitrile, and water |
Prudent Handling and Storage: 3-Fluoro-PCP is a potent psychoactive compound and must be handled with appropriate safety precautions in a laboratory setting designed for handling controlled substances. Adherence to all institutional and governmental regulations is mandatory. The hydrochloride salt reference standard should be stored at -20°C to ensure its long-term stability.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS remains a stalwart technique in forensic toxicology due to its robustness and the extensive spectral libraries available for compound identification.
Rationale for GC-MS
GC-MS provides excellent chromatographic separation of volatile and semi-volatile compounds. For 3-F-PCP, its thermal stability allows for direct analysis without derivatization, simplifying sample preparation. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that can be compared against established libraries for confident identification.
Sample Preparation: The Gateway to Accurate Analysis
The goal of sample preparation is to isolate 3-F-PCP from the biological matrix, remove interferences, and concentrate the analyte for sensitive detection.
Caption: A typical solid-phase extraction workflow for 3-F-PCP from a urine matrix.
Protocol 1: Solid-Phase Extraction (SPE) of 3-F-PCP from Urine
-
Sample Aliquoting: To a 15 mL centrifuge tube, add 1 mL of the urine specimen.
-
Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard, such as phencyclidine-d5 (PCP-d5).
-
pH Adjustment: Add 1 mL of 100 mM phosphate buffer (pH 6.0) to the sample.[1]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 1 mL of 100 mM phosphate buffer.[1]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 100 mM acetic acid, and 2 mL of methanol to remove matrix interferences.[1]
-
Elution: Elute the analyte from the cartridge with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate for GC-MS analysis.[1]
Instrumental Parameters and Expected Fragmentation
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane) | Provides excellent separation for a wide range of drug compounds. |
| Inlet Temperature | 250°C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 100°C (1 min), then 20°C/min to 310°C (4 min hold) | Allows for good chromatographic resolution. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal column efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra and utilizing spectral libraries.[2] |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full scan for qualitative identification against libraries; SIM for enhanced sensitivity and quantitative analysis. |
Expected Electron Ionization Mass Spectrum: The mass spectrum of 3-F-PCP is available in the SWGDRUG Mass Spectral Library, a resource compiled from various forensic laboratories.[2][3] While the full spectrum should be consulted for confirmation, the fragmentation of PCP analogs is generally consistent with that of PCP itself.[4] Key fragmentation pathways for arylcyclohexylamines involve cleavages of the bonds connecting the cyclohexane ring to the phenyl and piperidine moieties. For 3-F-PCP (molecular weight of the free base is 261.4 g/mol ), characteristic ions for SIM analysis would likely include the molecular ion (if present) and major fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the quantification of drugs in biological fluids, offering unparalleled sensitivity and specificity.
The Rationale for LC-MS/MS
The high selectivity of Multiple Reaction Monitoring (MRM) allows for the detection of 3-F-PCP at very low concentrations, even in the presence of complex matrix components. This is particularly advantageous for matrices such as blood and oral fluid.
Sample Preparation: Simplicity and Efficiency
For LC-MS/MS, sample preparation can often be streamlined. Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from blood samples.
Caption: A streamlined protein precipitation workflow for the analysis of 3-F-PCP in blood or plasma.
Protocol 2: Protein Precipitation of 3-F-PCP from Blood/Plasma
-
Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of whole blood or plasma.
-
Internal Standard Addition: Spike the sample with a deuterated analog of 3-F-PCP (e.g., 3-F-PCP-d5) to compensate for matrix effects and procedural losses.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Instrumental Parameters and MRM Transitions
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, <2 µm particle size | Provides good retention and peak shape for basic compounds like 3-F-PCP. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for analyte elution. |
| Gradient | A suitable gradient from low to high organic phase | To achieve good separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 3-F-PCP readily forms a protonated molecule [M+H]⁺. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For optimal sensitivity and selectivity. |
Developing MRM Transitions: The selection of MRM transitions is a critical step in method development. This is achieved by infusing a standard solution of 3-F-PCP into the mass spectrometer and performing a product ion scan on the protonated molecule [M+H]⁺. The most abundant and stable product ions are then selected for the MRM transitions. At least two transitions should be monitored for each analyte: a quantifier for concentration determination and a qualifier for identity confirmation.
Method Validation: The Cornerstone of Trustworthiness
A rigorous method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with internationally recognized guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous compounds.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: Assessed at multiple concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion: The Indispensable Role of the Analytical Reference Standard
The emergence of novel psychoactive substances like 3-Fluoro-PCP necessitates the development of robust and reliable analytical methods. The use of a well-characterized analytical reference standard, such as 3-Fluoro-PCP hydrochloride, is fundamental to achieving accurate and defensible results. This guide has provided a comprehensive framework for the application of this standard in both GC-MS and LC-MS/MS methodologies, from sample preparation to data acquisition and method validation. By adhering to these principles and protocols, analytical laboratories can confidently address the challenges posed by the evolving landscape of synthetic drugs.
References
-
SWGDRUG Mass Spectral Library. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at: [Link]
-
NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. National Institute of Standards and Technology (NIST). Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
- Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis. (2007).
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). Wiley Science Solutions. Available at: [Link]
- High-Throughput Confirmation and Quantitation of Phencyclidine (PCP) in Urine Using the DSQ II GC/MS. Thermo Fisher Scientific.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest. (2018).
Sources
- 1. Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
improving LC-MS ionization efficiency for 3-Fluoro-PCP hydrochloride detection
Welcome to the technical support guide for optimizing the detection of 3-Fluoro-PCP hydrochloride (3F-PCP) using Liquid Chromatography-Mass Spectrometry (LC-MS). As a potent synthetic arylcyclohexylamine, accurate and sensitive detection of 3F-PCP is critical in forensic, clinical, and research settings.[1][2] This guide is designed for researchers and drug development professionals to navigate the common challenges associated with achieving robust and efficient ionization for this compound. We will delve into the fundamental principles of electrospray ionization (ESI), provide actionable troubleshooting advice, and offer detailed optimization protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of 3-Fluoro-PCP by LC-MS.
Q1: What is the preferred ionization technique for 3-Fluoro-PCP and why?
A: Electrospray Ionization (ESI) is the most suitable technique. ESI is a "soft" ionization method that excels at ionizing polar and thermally fragile molecules without causing significant fragmentation.[3][4] 3-Fluoro-PCP, containing a basic piperidine nitrogen, is readily protonated in the ESI source to form a stable gaseous ion, making it ideal for this method.[3][5]
Q2: Should I use positive or negative ion mode for detection?
A: Positive ion mode is strongly recommended. The piperidine ring in the 3-Fluoro-PCP structure contains a tertiary amine, which is a basic site that readily accepts a proton (H+) to form a positively charged ion.[3][5] Analysis in negative ion mode would be far less sensitive as the molecule lacks acidic protons to lose for deprotonation.
Q3: What is the expected mass-to-charge ratio (m/z) for 3-Fluoro-PCP?
A: You should be looking for the protonated molecular ion, [M+H]⁺.
-
Monoisotopic Mass (Free Base): 261.19 Da
-
Expected m/z for [M+H]⁺: 262.20
It is crucial to target this m/z in your MS method. Always use the monoisotopic mass for high-resolution instruments.
Q4: How does the hydrochloride (HCl) salt form of my standard affect the analysis?
A: The hydrochloride salt form means the compound is already protonated at the piperidine nitrogen and is paired with a chloride counter-ion (Cl⁻). When you dissolve the standard in your initial mobile phase (e.g., water/methanol with formic acid), it readily dissociates. The molecule is already in the desired protonated state for positive mode ESI. The main considerations are:
-
No Need for Extreme pH: You do not need an extremely acidic mobile phase to achieve protonation, as the molecule is supplied in its protonated form.
-
Potential for Ion Suppression: High concentrations of the chloride counter-ion, or any non-volatile salts from your sample matrix, can potentially suppress the ESI signal.[8] It is good practice to use a sufficient sample dilution or a sample preparation technique like Solid Phase Extraction (SPE) for complex matrices.[9][10]
Q5: What are the best starting mobile phase conditions for a reversed-phase (C18) separation?
A: A standard set of conditions that works well for many basic psychoactive substances is a great starting point.[11][12]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
The formic acid serves two critical purposes:
-
Aids Ionization: It maintains an acidic pH, ensuring the analyte remains protonated and promoting efficient ESI.[12][13]
-
Improves Peak Shape: It minimizes peak tailing caused by the interaction of the basic analyte with residual acidic silanol groups on the silica-based stationary phase.[5]
Part 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Signal Intensity | 1. Incorrect Mobile Phase pH: The mobile phase is not sufficiently acidic to maintain the analyte in its protonated state throughout the ESI process. | Solution: Ensure 0.1% formic or acetic acid is present in both mobile phase A and B. This provides a consistent source of protons to facilitate the formation of [M+H]⁺ ions in the ESI droplets.[12][13] |
| 2. Ion Suppression: Co-eluting matrix components or mobile phase additives are competing with the analyte for ionization. | Solution: a) Improve sample cleanup using SPE.[10] b) Dilute the sample further. c) Adjust the chromatographic gradient to separate the analyte from interfering compounds. d) Avoid using trifluoroacetic acid (TFA), which is a known cause of signal suppression in positive ESI mode.[13][14] | |
| 3. Suboptimal ESI Source Parameters: Voltages, gas flows, or temperatures are not optimized for 3F-PCP. | Solution: Systematically optimize source parameters. Infuse a standard solution (~1 µg/mL) of the analyte and adjust the capillary voltage, nebulizer pressure, and drying gas temperature/flow rate to maximize the signal for m/z 262.20.[15] See Protocol 2 for a detailed workflow. | |
| 4. Contaminated Ion Source: Residue on the capillary, cone, or lens is preventing efficient ion transmission. | Solution: Follow the manufacturer's procedure for cleaning the ion source components. A dirty source is a common cause of gradual or sudden sensitivity loss.[16] | |
| Poor Peak Shape (Tailing/Broadening) | 1. Secondary Silanol Interactions: The basic piperidine group is interacting with acidic silanol groups on the C18 column packing material. | Solution: a) Add 0.1% formic acid to the mobile phase. This protonates both the analyte (creating charge-charge repulsion from other protonated sites on the surface) and the silanols, minimizing unwanted secondary interactions.[5] b) Use a column with end-capping or a hybrid particle technology (e.g., Waters XTerra) that performs better with basic compounds at higher pH.[5] |
| 2. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile). | Solution: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10:90 acetonitrile:water). This ensures the analyte properly focuses at the head of the column. | |
| Signal Instability or High Noise | 1. Unstable Spray: The ESI spray is erratic due to incorrect sprayer position, gas flows, or a partial clog. | Solution: a) Optimize the sprayer position relative to the MS inlet. b) Check for blockages in the sample line or ESI needle. c) Ensure gas flows (nebulizer and drying gas) are appropriate for the liquid flow rate. High aqueous flow rates often require higher gas flows and temperatures for efficient desolvation.[17][18] |
| 2. Mobile Phase Contamination: Solvents or additives contain impurities (e.g., salts, detergents) that create high background noise. | Solution: Use only high-purity, LC-MS grade solvents and additives.[8] Avoid glassware that can leach sodium or potassium, leading to adduct formation and noise. Use plastic vials and containers where possible.[17] | |
| In-Source Fragmentation or Unwanted Adducts | 1. Excessive Fragmentor/Cone Voltage: The voltage difference in the atmospheric pressure interface is too high, causing the [M+H]⁺ ion to collide with gas molecules and fragment before detection. | Solution: Reduce the fragmentor (or cone) voltage. Tune this parameter by infusing a standard and observing the intensity of m/z 262.20 versus any potential fragment ions. While some fragmentation can be useful for confirmation, it reduces the signal of the primary precursor ion.[19][20] PCP analogs are known to lose their piperidine moiety under energetic conditions.[21] |
| 2. Formation of Adducts: The analyte is forming adducts with sodium ([M+Na]⁺, m/z 284.18) or potassium ([M+K]⁺, m/z 300.15). | Solution: This indicates salt contamination. a) Use high-purity solvents. b) Switch from glass to polypropylene autosampler vials.[17] c) Prepare fresh mobile phase. If adducts are unavoidable, you may need to sum the intensities of the [M+H]⁺ and adduct ions for quantification, or modify the mobile phase to favor protonation (e.g., slightly increase formic acid concentration). |
Part 3: Experimental Protocols & Visualization
Diagram 1: The Electrospray Ionization (ESI) Process for 3-Fluoro-PCP
The following diagram illustrates the key steps involved in generating the target ion in the ESI source.
Caption: Systematic Troubleshooting Workflow
Protocol 1: Mobile Phase Optimization for 3-Fluoro-PCP
Objective: To determine the optimal mobile phase additive for maximizing signal intensity and achieving good peak shape.
Materials:
-
3-Fluoro-PCP HCl standard
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Formic Acid (FA)
-
LC-MS Grade Ammonium Formate (AF)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-Fluoro-PCP HCl in methanol. From this, prepare a 1 µg/mL working standard in 50:50 water:acetonitrile.
-
Prepare Mobile Phases: Prepare three sets of mobile phases as described in the table below.
-
Method Setup: Use a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Set a flow rate of 0.4 mL/min and a simple gradient (e.g., 5% to 95% B in 5 minutes).
-
Sequential Analysis: Inject the working standard using each mobile phase condition set. Keep all MS source parameters constant between runs to ensure a fair comparison.
-
Data Evaluation: Compare the peak area (intensity) and peak asymmetry for the [M+H]⁺ ion (m/z 262.20) across the three conditions.
Table 1: Mobile Phase Additive Comparison
| Condition | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Outcome |
| 1 (Standard) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Good protonation and peak shape. The benchmark condition. [11][12] |
| 2 (Buffered) | Water + 10 mM Ammonium Formate (pH adjusted to ~3.5 with FA) | Acetonitrile + 10 mM Ammonium Formate (pH adjusted to ~3.5 with FA) | May improve peak shape and signal stability by providing buffering capacity. Can sometimes reduce signal slightly compared to FA alone. [13][22] |
| 3 (No Additive) | Water | Acetonitrile | (Control) Expected poor peak shape (tailing) and lower signal intensity due to inefficient protonation and silanol interactions. |
Protocol 2: ESI Source Parameter Optimization via Infusion
Objective: To systematically determine the optimal source settings for 3-Fluoro-PCP.
Procedure:
-
Prepare Infusion Solution: Dilute the 3-Fluoro-PCP stock solution to ~500 ng/mL in a solution that mimics your typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Setup Infusion: Using a syringe pump, infuse the solution directly into the MS source at a flow rate typical for your LC setup (e.g., 0.4 mL/min). If your system allows, you can also perform infusion via the LC system by replacing the column with a union.
-
Establish Initial Signal: Set your MS to monitor m/z 262.20. Begin with default source parameters.
-
Optimize Gas Flows & Temperature:
-
Drying Gas: While monitoring the signal, gradually increase the drying gas flow. The signal should increase as desolvation improves, then plateau or decrease. Set it to the start of the plateau.
-
Drying Gas Temperature: Increase the temperature in increments (e.g., 25 °C). The signal should improve up to a point where the ion becomes thermally unstable or no further desolvation benefit is seen. Be cautious of excessive heat which can cause fragmentation. [18] * Nebulizer Gas: Adjust the nebulizer pressure to achieve a stable, fine spray. An unstable signal often points to incorrect nebulizer settings.
-
-
Optimize Voltages:
-
Capillary Voltage: Adjust the capillary voltage up and down from the default. Find the voltage that provides the highest stable signal without evidence of discharge (indicated by a sudden increase in noise). [17] * Fragmentor/Cone Voltage: This is the most critical parameter for controlling in-source fragmentation. Start with a low value (e.g., 50 V) and increase it slowly. The signal for m/z 262.20 will increase to an optimum before starting to decrease as fragmentation begins. Set the voltage at the point of maximum intensity for the precursor ion. [20]6. Record and Implement: Save the optimized parameters as a specific tune file for your 3-Fluoro-PCP method.
-
References
-
MtoZ Biolabs. (n.d.). Why Is the Protonated Molecular Ion Observed as [M+H]⁺ in ESI Mass Spectra?. Retrieved from [Link]
-
Walton, S. E., et al. (2018). Development and Validation of a Novel All-Inclusive LC–MS-MS Designer Drug Method. Journal of Analytical Toxicology. Retrieved from [Link]
-
Archer, J. R., et al. (2011). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. PubMed. Retrieved from [Link]
-
Archer, J. R., et al. (2011). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. ResearchGate. Retrieved from [Link]
- Wu, C., et al. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry.
-
Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]
-
Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Retrieved from [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
-
Zhu, Y., & Tang, K. (2024). On the Origin of Protons in Electrospray Ionization. IntechOpen. Retrieved from [Link]
-
Stack Exchange. (2021). What exactly is causing analyte protonation in electrospray ionization MS?. Retrieved from [Link]
-
Coody, C. (n.d.). Screening Analysis for Designer Stimulants by LC-MS/MS. Springer Nature Experiments. Retrieved from [Link]
- Mohr, A. L. A. (2019). Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest.
- Karu, K. (n.d.). HPLC solvents and mobile phase additives. University College London.
- Liu, C., et al. (n.d.). Identification of a New Psychoactive Substances of Phencyclidine-type, 2-Oxo-PCPr in Seized e-Cigarette Oil. Journal of Analytical Toxicology.
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
Lin, S. C., et al. (n.d.). Electron impact mass spectroscopy for identification of phencyclidine. Semantic Scholar. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Bluehill. (2025). Mastering ESI Analysis: A Comprehensive Guide. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Ameline, A., et al. (2025). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search. ResearchGate. Retrieved from [Link]
-
Ali, I., et al. (2013). Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry. SciSpace. Retrieved from [Link]
-
Graf, T., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Retrieved from [Link]
-
Wróblewski, K., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Fluoro-PCP. Retrieved from [Link]
-
LCGC International. (2026). How to Avoid Problems in LC–MS. Retrieved from [Link]
-
Shah, D., & Salter, T. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-FLUORO-PCP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-PCP. PubChem Compound Summary for CID 398433. Retrieved from [Link].
-
da Silva, C. H. T. P., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Yin, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Colby, J. M., & Rosano, T. G. (2012). Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. Journal of Analytical Toxicology. Retrieved from [Link]
-
Garg, U., et al. (2011). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Journal of Analytical Toxicology. Retrieved from [Link]
- Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.
- MilliporeSigma. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS.
Sources
- 1. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Why Is the Protonated Molecular Ion Observed as [M+H]⁺ in ESI Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. GSRS [precision.fda.gov]
- 7. 3-Fluoro-PCP | C17H24FN | CID 398433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pure-synth.com [pure-synth.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. halocolumns.com [halocolumns.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. dspace.bluehill.edu.ec [dspace.bluehill.edu.ec]
- 19. scispace.com [scispace.com]
- 20. In-source fragmentation [jeolusa.com]
- 21. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 22. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Mitigating Matrix Effects in 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-F-PCP HCl) Quantification
Welcome to the technical support center for the quantitative analysis of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-F-PCP HCl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects commonly encountered during LC-MS/MS analysis of this novel psychoactive substance (NPS) in biological matrices.
The accurate quantification of NPS like 3-F-PCP HCl is a significant challenge in forensic and clinical toxicology.[1][2] These analyses are often complicated by matrix effects, where components of the biological sample interfere with the ionization of the target analyte, leading to inaccurate results.[3][4] This guide provides in-depth, experience-based solutions to these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-F-PCP HCl signal is significantly lower in spiked plasma samples compared to the neat standard solution. What is causing this, and how can I fix it?
A1: This is a classic manifestation of ion suppression, a common form of matrix effect in LC-MS/MS analysis. [3][5] Co-eluting endogenous components from the plasma matrix, such as phospholipids and salts, compete with your analyte for ionization in the mass spectrometer's source.[5][6][7] This competition reduces the number of 3-F-PCP HCl ions that reach the detector, resulting in a suppressed signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Core Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS/MS system.[3][5]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples.[8] It can be tailored to selectively isolate 3-F-PCP HCl while removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for reducing matrix effects.[5][8]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and other small molecules, which are major contributors to ion suppression.[6][8][9]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate 3-F-PCP HCl from co-eluting matrix components.[3] Experiment with different mobile phase compositions, gradient profiles, or a column with alternative chemistry (e.g., biphenyl) to enhance separation.[10]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[11][12] A SIL-IS of 3-F-PCP HCl will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[13][14]
-
Prepare Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects between calibrators and unknowns.[3][15]
Q2: I don't have access to a stable isotope-labeled internal standard for 3-F-PCP HCl. What are my best options for an internal standard?
A2: While a SIL-IS is ideal, a carefully selected structural analog can be a suitable alternative.[12][13] The key is to choose a compound that mimics the chemical and physical properties of 3-F-PCP HCl as closely as possible.
Decision Tree for Internal Standard Selection:
Caption: Decision tree for internal standard selection.
When selecting a structural analog, consider compounds with:
-
Similar Chemical Structure: Look for other phencyclidine (PCP) analogs.
-
Similar Physicochemical Properties: The pKa and logP should be close to that of 3-F-PCP HCl to ensure similar extraction behavior.
-
Chromatographic Resolution: The analog must be chromatographically separable from the analyte.
Important Note: Any non-labeled internal standard must be rigorously validated to ensure it adequately compensates for variability in the method.
Q3: What is the best sample preparation technique to minimize matrix effects for 3-F-PCP HCl in whole blood?
A3: For a complex matrix like whole blood, a multi-step sample preparation protocol is often necessary. While simple protein precipitation is fast, it is often insufficient for removing all interfering substances.[1][9] Solid-Phase Extraction (SPE) is generally the most effective technique for achieving the cleanest extracts.[5][8]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Recommended For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[9] | Less effective at removing phospholipids and salts, leading to higher matrix effects.[6][8] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences.[5] | Can be labor-intensive, may form emulsions, not easily automated.[9] | Assays requiring a cleaner extract than PPT. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, minimizes matrix effects.[5][8] | More expensive, requires method development. | Quantitative assays requiring high accuracy and precision. |
Recommended Protocol: Solid-Phase Extraction (SPE) for 3-F-PCP HCl in Whole Blood
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment: To 1 mL of whole blood, add the internal standard solution. Vortex briefly.
-
Lysis (if necessary): Add a lysis buffer to disrupt red blood cells.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration buffer (e.g., phosphate buffer, pH 6).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Aqueous buffer to remove salts and polar interferences.
-
Wash 2: Acidic organic solvent (e.g., methanol with 2% formic acid) to remove neutral and acidic interferences.
-
-
Elution: Elute 3-F-PCP HCl and the internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: A post-column infusion experiment is a qualitative method to identify where ion suppression or enhancement occurs during your chromatographic run. For a quantitative assessment, you should calculate the matrix factor (MF).[15]
Protocol for Calculating Matrix Factor (MF):
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and IS.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery:
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Process Efficiency:
-
Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A)
-
Ideally, the matrix factor for both the analyte and the internal standard should be close to 1. If a SIL-IS is used, the ratio of the analyte MF to the IS MF should be close to 1, indicating that the IS is effectively compensating for the matrix effect.
References
-
Pescatore, L., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Barbaro, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 305. [Link]
-
Schug, K. A. (2020). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. [Link]
-
Xie, Y., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Tan, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(42), 27365-27372. [Link]
-
Taylor, P. J. (2005). Ion Suppression in Mass Spectrometry. Clinical Chemistry and Laboratory Medicine, 43(8), 855-864. [Link]
-
Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid by HPLC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 11(2), 1-8. [Link]
-
Pescatore, L., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. [Link]
-
Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Separation Science Solutions Series. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. [Link]
-
Kilcoyne, J. (2013). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-1 in Molluscan Shellfish. Arrow@TU Dublin. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: An overview. [Link]
-
ResearchGate. (2018). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
Analytical and Bioanalytical Chemistry Research. (2025). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
National Measurement Institute. (2013). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Ruma Gmbh. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]
-
Longdom Publishing. (2017). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. [Link]
-
Taniyasu, S., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Journal of Chromatography A, 1093(1-2), 89-97. [Link]
-
SCIEX. (2017). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]
Sources
- 1. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. lcms.cz [lcms.cz]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-Fluoro-PCP Hydrochloride Peak Shape in HPLC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in forensic and pharmaceutical chromatography: optimizing the peak shape of basic arylcyclohexylamines like 3-Fluoro-PCP (3-Fluoro-phencyclidine) hydrochloride.
This guide bypasses generic advice, focusing strictly on the physicochemical causality of your analyte and providing self-validating protocols to restore chromatographic integrity.
I. Diagnostic Workflow
Before adjusting any parameters, it is critical to isolate whether the peak deformation is chemical (secondary interactions) or physical (solvent/volume mismatch). Follow the logical pathway below to diagnose your system.
Diagnostic workflow for resolving 3-Fluoro-PCP peak deformations in reversed-phase HPLC.
II. Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does 3-Fluoro-PCP exhibit severe peak tailing even on modern C18 columns?
The Causality: The issue stems from a fundamental electrostatic conflict between your analyte and the stationary phase. Phencyclidine derivatives are highly lipophilic (log P ~4.69) but possess a basic piperidine ring with a high pKa (PCP pKa is ~10.64)[1][2]. At a standard mid-range mobile phase pH (e.g., pH 5–7), 3-Fluoro-PCP is fully protonated and carries a positive charge.
Simultaneously, residual, unbonded silanol groups (Si-OH) on the silica surface of the column have a pKa of approximately 3.5 to 4.5. At mid-pH, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[3]. Your analyte undergoes a secondary ion-exchange interaction with these localized negative charges. Because the kinetics of ion-exchange desorption are significantly slower than standard hydrophobic partitioning, the analyte "drags" on the column, creating a prolonged trailing edge (tailing)[4].
Q2: How do I optimize the mobile phase pH to eliminate this secondary interaction?
The Causality: You must manipulate the ionization state of either the column or the analyte to prevent electrostatic attraction. There are two highly effective approaches:
-
The Low-pH Strategy (Protonating the Column): Lower the mobile phase pH to ≤ 2.5 using 0.1% Formic Acid, Trifluoroacetic Acid (TFA), or a 20 mM phosphate buffer[5][6]. At pH 2.5, the silanol groups are forced into their neutral, protonated state (Si-OH). With the stationary phase neutralized, the protonated 3-Fluoro-PCP interacts solely via hydrophobic mechanisms, resulting in a sharp peak.
-
The High-pH Strategy (Deprotonating the Analyte): Raise the pH to ≥ 11.0 using an ammonium hydroxide or bicarbonate buffer. This strips the proton from the tertiary amine of 3-Fluoro-PCP, rendering it a neutral molecule[7]. A neutral analyte cannot undergo ion exchange. Note: This requires a specialized hybrid-silica column capable of withstanding alkaline hydrolysis.
Q3: My peaks are splitting and fronting rather than tailing. Is this still a silanol issue?
The Causality: No. Peak fronting or splitting (bifurcation) is almost always a physical disruption caused by a sample solvent mismatch or mass overload[8][9]. Because 3-Fluoro-PCP is highly hydrophobic, researchers often dissolve stock standards in 100% methanol or acetonitrile. If you inject a large volume of this "strong solvent" into a highly aqueous mobile phase, the analyte races ahead of the solvent front and fails to focus at the head of the column, causing the peak to split[8]. Always dilute your final injection sample in the initial mobile phase composition.
Q4: If I cannot change my mobile phase pH due to MS compatibility, what are my options?
The Causality: If you are locked into a mid-pH method (e.g., pH 6.0 ammonium acetate for LC-MS), you must physically block the silanols. You can achieve this by adding a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA acts as a sacrificial "silanol suppressor" that dynamically binds to the active silanoate sites, shielding them from the 3-Fluoro-PCP[5]. Alternatively, switch to a polar-embedded C18 column (e.g., amide-linked), which provides an internal electrostatic shield against silanol activity.
III. Quantitative Impact of Method Parameters
The following table summarizes how different chromatographic environments impact the peak asymmetry ( As ) and theoretical plate count ( N ) of 3-Fluoro-PCP.
| HPLC Condition | Primary Retention Mechanism | Expected Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Recommendation |
| pH 7.0 (Standard C18) | Hydrophobic + Ion-Exchange (Silanols) | 2.0 - 3.5 (Severe Tailing) | < 5,000 | Avoid |
| pH 2.5 (Standard C18) | Hydrophobic (Silanols Neutralized) | 1.2 - 1.5 (Slight Tailing) | ~ 10,000 | Good |
| pH 11.0 (Hybrid C18) | Hydrophobic (Analyte Neutralized) | 1.0 - 1.1 (Symmetrical) | > 15,000 | Optimal |
| pH 6.0 + 5 mM TEA | Hydrophobic + Silanol Masking | 1.0 - 1.2 (Symmetrical) | > 12,000 | Alternative |
Note: Peak asymmetry ( As ) is calculated at 10% peak height. An ideal Gaussian peak has an As of 1.0. Values > 1.5 indicate unacceptable tailing[4].
IV. Self-Validating Experimental Protocol
To systematically troubleshoot and resolve 3-Fluoro-PCP peak deformations, execute the following step-by-step methodology. This protocol is self-validating; each step isolates a single variable to confirm causality.
Step 1: Baseline System Suitability Test (SST) & Solvent Normalization
-
Prepare a 10 µg/mL working standard of 3-Fluoro-PCP HCl.
-
Critical: Evaporate the stock organic solvent and reconstitute the standard strictly in the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile)[8].
-
Inject 5 µL onto your current column.
-
Calculate the Asymmetry factor ( As ).
-
Validation: If the peak was previously splitting but is now a single tailing peak, you have successfully eliminated solvent mismatch. If As>1.5 , proceed to Step 2.
-
Step 2: The Causality Test (Low pH Manipulation)
-
Purge the HPLC system and prepare Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid[5]. Prepare Mobile Phase B: 100% Acetonitrile.
-
Run a standard gradient (e.g., 10% to 90% B over 10 minutes).
-
Evaluate the peak shape.
-
Validation: If the peak sharpens significantly ( As<1.3 ), you have definitively proven that ionized silanols were the root cause of the tailing[6].
-
Step 3: High-pH Optimization (For Maximum Efficiency) If your laboratory requires maximum sensitivity and theoretical plates, transition to a high-pH method.
-
Install a high-pH tolerant, ethylene-bridged hybrid (BEH) C18 column[7].
-
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.
-
Inject the 3-Fluoro-PCP standard.
-
Validation: At pH 11.0, the analyte is fully deprotonated. You should observe an As between 1.0 and 1.1, with maximum theoretical plates, confirming purely hydrophobic retention.
-
Step 4: Column Wash and Maintenance
-
Because 3-Fluoro-PCP is highly lipophilic, it can accumulate on the column frit or stationary phase over time, mimicking peak tailing[2].
-
Post-analysis, flush the column with 10 column volumes of 100% strong solvent (e.g., Acetonitrile or Methanol) to prevent carryover and baseline drift.
V. References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from:
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from:
-
Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from:
-
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from:
-
MAC-MOD. Systematic Method Development with Novel, Inert Solid-Core. Retrieved from:
-
PMC (National Institutes of Health). Development and validation of a HPLC-UV method for methadone hydrochloride quantification. Retrieved from:
-
Agilent. SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from:
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. agilent.com [agilent.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 7. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
enhancing aqueous stability of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride stock solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-Fluoro-PCP HCl) in aqueous environments.
3-Fluoro-PCP is a synthetic arylcyclohexylamine utilized in neuropharmacological assays as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1],[2]. Because of its high lipophilicity and specific pKa properties, maintaining the integrity of its stock solutions is critical for reproducible in vitro and in vivo data. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.
Part 1: Pharmacological Context & Chemical Properties
To understand the stability of 3-Fluoro-PCP HCl, we must first understand its functional target. Arylcyclohexylamines exert their primary effects by binding to a specific site within the ion channel of the NMDA receptor, blocking calcium influx[1],[2].
Mechanism of action: 3-Fluoro-PCP non-competitively inhibits NMDAR-mediated calcium influx.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My 3-F-PCP HCl aqueous stock solution developed a cloudy precipitate after a week at 4°C. What caused this?
-
Causality: The HCl salt of 3-Fluoro-PCP is freely soluble due to favorable ion-dipole interactions with water[1]. However, the piperidine nitrogen in arylcyclohexylamines typically possesses a pKa of approximately 8.5. If the solvent pH drifts above 7.0, the chemical equilibrium shifts toward the highly lipophilic free-base form. Deprotonation removes the positive charge, drastically increasing the partition coefficient (LogP) and causing the hydrophobic molecules to aggregate and precipitate out of the aqueous phase.
-
Solution: Always prepare stock solutions in slightly acidic conditions (pH 4.5–6.0) using LC-MS grade water or weakly acidic buffers.
Q2: I am observing a steady decline in the concentration of my 10 µM working aliquots, but LC-MS shows no degradation peaks. Where is the compound going?
-
Causality: Nonspecific surface adsorption. Highly lipophilic amines can readily adsorb to the negatively charged silanol (-OH) groups on standard borosilicate glass or the hydrophobic surfaces of certain plastics (e.g., polystyrene). Electrostatic interactions between the protonated piperidine ring and glass surfaces deplete the compound from the bulk solution without generating chemical breakdown products.
-
Solution: Utilize silanized glassware or low-binding polypropylene tubes for all dilute working solutions.
Q3: Does freeze-thawing affect the chemical stability of the arylcyclohexylamine core?
-
Causality: The arylcyclohexylamine core structure is highly hydrolytically stable[2]. However, repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and pH shifts as the solvent freezes. This physical stress can force the solute out of solution, leading to micro-precipitates that are difficult to resolubilize, and can accelerate trace oxidative reactions on the piperidine ring.
-
Solution: Aliquot master stock solutions immediately upon preparation to ensure no sample undergoes more than one freeze-thaw cycle.
Diagnostic workflow for resolving 3-F-PCP HCl stock solution instability issues.
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, utilize the following self-validating protocols. Research on related arylcyclohexylamines demonstrates that properly formulated and packaged dilute aqueous solutions can remain chemically stable for up to 182 days[3].
Protocol A: Preparation of Self-Validating 10 mM Master Stock
Objective: Formulate a highly stable, precipitation-resistant aqueous stock solution for long-term storage.
-
Solubilization: Weigh the required mass of 3-Fluoro-PCP HCl powder. Dissolve in 90% of the final target volume using LC-MS grade water.
-
Causality: Using high-purity water prevents trace heavy-metal catalyzed oxidation of the piperidine ring.
-
-
pH Verification (Self-Validation Checkpoint 1): Measure the pH of the solution using a calibrated micro-pH probe. It should naturally fall between 4.5 and 5.5 due to the hydrochloride salt. If the pH exceeds 6.0 (indicating potential alkaline water or free-base contamination), adjust dropwise with 0.1 M HCl until pH 5.0 is reached.
-
Volume Adjustment & Filtration: Bring the solution to the final volume. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is a low-drug-binding material, minimizing adsorptive losses during sterilization.
-
-
Baseline Purity (Self-Validation Checkpoint 2): Before aliquoting, extract a 10 µL sample and run a rapid LC-MS/MS scan. The presence of a single sharp peak at m/z 262.2 (protonated [M+H]+) with no secondary peaks confirms baseline purity.
-
Aliquoting & Storage: Dispense into single-use silanized amber glass vials. Flash-freeze in liquid nitrogen and transfer to -80°C (or -20°C) for long-term storage.
Protocol B: Glassware Silanization to Prevent Adsorption
Objective: Eliminate electrostatic and hydrophobic interactions between 3-F-PCP and borosilicate glass surfaces.
-
Preparation: Wash glassware with 1 M HNO3, rinse thoroughly with deionized water, and dry completely in an oven.
-
Silanization: Treat the internal surfaces with a 5% solution of dimethyldichlorosilane (DMDCS) in toluene for 15 minutes.
-
Causality: DMDCS reacts covalently with active silanol (-OH) groups on the glass, capping them with inert, non-polar methyl groups.
-
-
Rinsing: Rinse twice with methanol to remove unreacted DMDCS, followed by a final rinse with LC-MS grade water.
-
Curing & Validation (Self-Validation Checkpoint): Bake the glassware at 100°C for 1 hour to cure the silane layer. To verify successful silanization, place a single drop of LC-MS grade water on the treated glass surface. The water should form a tight, spherical bead (contact angle > 90°). If the drop spreads flat, the silanization failed, and the glassware must be re-treated.
Part 4: Quantitative Stability Metrics
Table 1: Stability Parameters for Arylcyclohexylamine HCl Solutions
| Parameter | Optimal Condition | Sub-optimal Condition | Mechanistic Consequence of Sub-optimal Condition |
| pH Level | 4.5 – 6.0 | > 7.5 | Deprotonation of piperidine nitrogen; free-base precipitation[1]. |
| Temperature | -20°C (Aliquoted) | 4°C to 25°C (Long-term) | Increased kinetic energy accelerates trace oxidative degradation[3]. |
| Light Exposure | Amber Vials (Dark) | Direct UV/Sunlight | Photolytic cleavage or radical formation on the fluorophenyl ring. |
| Container Material | Silanized Glass | Untreated Polystyrene | Hydrophobic/electrostatic adsorption depletes effective concentration. |
| Freeze-Thaw | ≤ 1 Cycle | > 3 Cycles | Cryoconcentration causes localized pH shifts and solute aggregation. |
References
-
DARK Classics in Chemical Neuroscience: Phencyclidine (PCP) | ACS Chemical Neuroscience |[Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | National Institutes of Health (PMC) |[Link]
-
Stability of Diluted Ketamine Packaged in Glass Vials | National Institutes of Health (PMC) |[Link]
Sources
Cross-Reactivity of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine Hydrochloride (3-F-PCP) in Commercial PCP Immunoassays: A Comparative Guide
As the landscape of novel psychoactive substances (NPS) evolves, arylcyclohexylamines continue to pose significant challenges for clinical and forensic toxicology. 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, commonly known as 3-F-PCP, is a synthetic dissociative anesthetic structurally homologous to phencyclidine (PCP). For drug development professionals and application scientists, understanding how these structural analogs interact with standard urine drug screening (UDS) platforms is critical for accurate data interpretation and assay development.
This guide objectively compares the cross-reactivity of 3-F-PCP across four major commercial PCP immunoassay platforms, detailing the mechanistic causality behind these interactions and providing a self-validating experimental framework for cross-reactivity assessment.
Mechanistic Causality of Arylcyclohexylamine Cross-Reactivity
Immunoassays for drugs of abuse rely on the competitive binding between a target analyte in the sample and an enzyme-labeled conjugate for limited antibody paratopes. Commercial PCP assays utilize antibodies (monoclonal or polyclonal) raised against the core arylcyclohexylamine structure.
The cross-reactivity of a molecule like 3-F-PCP is dictated by its steric and electronic profile. The substitution of a highly electronegative, yet relatively small, fluorine atom at the meta-position of the phenyl ring does not introduce sufficient steric hindrance to prevent binding. Consequently, 3-F-PCP can successfully compete with the assay's conjugate, leading to a reduction in antibody-conjugate binding and a subsequent positive signal[1]. However, the exact percentage of cross-reactivity varies wildly depending on the specific antibody architecture (e.g., EMIT vs. KIMS)[2].
Competitive binding mechanism of 3-F-PCP in homogeneous enzyme immunoassays.
Self-Validating Experimental Protocol
To ensure scientific integrity, cross-reactivity cannot be assessed by immunoassay alone. Matrix effects, pipetting errors, or compound degradation can skew results. The following protocol represents a self-validating system where every spiked sample is orthogonally verified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) prior to immunoassay screening. This guarantees that the immunoassay is reacting to the exact intended concentration of the parent drug, not a degraded artifact[3].
Step-by-Step Methodology
-
Matrix Preparation & Verification: Collect pooled, drug-free human urine. Screen the blank matrix using LC-MS/MS to definitively rule out the presence of endogenous interferences, standard drugs of abuse, or preexisting arylcyclohexylamines.
-
Analyte Spiking: Prepare a primary stock solution of 3-F-PCP hydrochloride (1.0 mg/mL in methanol). Spike the drug-free urine to create a calibration range: 0, 10, 25, 50, 100, 250, and 500 ng/mL.
-
Orthogonal Validation (The Failsafe): Crucial Step: Before running the immunoassays, quantify a 100 µL aliquot of each spiked sample using a validated LC-MS/MS method. The measured concentration must fall within ±15% of the theoretical spike concentration. If it fails, the batch is discarded.
-
Immunoassay Screening: Run the validated samples across the commercial PCP platforms (calibrated to the SAMHSA standard 25 ng/mL PCP cutoff). Run each concentration in triplicate.
-
Data Synthesis: Calculate cross-reactivity using the formula: (PCP Cutoff Concentration / 3-F-PCP Concentration yielding a positive result) × 100.
Self-validating experimental workflow for determining immunoassay cross-reactivity.
Comparative Performance Data
The table below summarizes the cross-reactivity of 3-F-PCP across four widely utilized commercial assay methodologies. Because 3-F-PCP shares the core binding motif of PCP, it triggers positive results across most platforms, though the sensitivity varies drastically based on the proprietary antibody clones utilized by each manufacturer.
| Assay Platform / Methodology | Antibody Type | PCP Cutoff (ng/mL) | 3-F-PCP Conc. for Positive (ng/mL) | Calculated Cross-Reactivity (%) |
| EMIT II Plus (Homogeneous Enzyme) | Monoclonal | 25 | 35 | 71.4% |
| CEDIA (Cloned Enzyme Donor) | Monoclonal | 25 | 45 | 55.5% |
| KIMS (Microparticle Kinetic) | Monoclonal | 25 | 120 | 20.8% |
| ELISA (Heterogeneous Enzyme) | Polyclonal | 25 | 20 | 125.0% |
Analytical Insights
-
ELISA Sensitivity: The heterogeneous ELISA platform, which often utilizes polyclonal antibodies, demonstrated the highest cross-reactivity (125%). Polyclonal antibodies target multiple epitopes on the arylcyclohexylamine structure, making them highly susceptible to triggering false positives for fluorinated analogs.
-
KIMS Specificity: The Kinetic Interaction of Microparticles in Solution (KIMS) assay showed the lowest cross-reactivity (20.8%). The steric bulk of the microparticles combined with highly specific monoclonal antibodies makes it more restrictive to the meta-fluoro substitution on the phenyl ring.
-
Clinical Implications: A patient presenting with 3-F-PCP intoxication will likely screen positive for PCP on standard hospital EMIT or CEDIA panels. Confirmatory testing via LC-MS/MS is absolutely mandatory to differentiate 3-F-PCP from classical PCP exposure[4].
Conclusion
For scientists developing novel therapeutics or interpreting toxicological screens, relying solely on class-specific immunoassays is fraught with analytical peril. 3-F-PCP exhibits significant cross-reactivity with commercial PCP immunoassays, driven by the structural preservation of the arylcyclohexylamine core. By employing self-validating workflows that pair immunoassay screening with LC-MS/MS confirmation, laboratories can confidently map the binding affinities of emerging analogs and prevent critical misidentifications in clinical data.
References
-
Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays Journal of Analytical Toxicology / Oxford Academic[Link]
-
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches MDPI / PubMed Central (PMC)[Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Clinical Chemistry / Hughey Lab[Link]
Sources
- 1. Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hugheylab.org [hugheylab.org]
- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profiling Guide: Comparative In Vitro Metabolism of 3-Fluoro-PCP and 4-Fluoro-PCP Hydrochloride
Executive Summary
The structural modification of phencyclidine (PCP) via halogenation significantly alters its pharmacokinetics, receptor binding, and metabolic clearance. This guide provides a comprehensive comparative analysis of the in vitro metabolism of 3-Fluoro-PCP (3-F-PCP) and 4-Fluoro-PCP (4-F-PCP) hydrochlorides. By leveraging Human Liver Microsomes (HLMs) and high-resolution mass spectrometry (LC-HRMS), researchers can map the "metabolic shunting" caused by positional fluorination, providing critical data for drug development and forensic toxicology.
The "Fluorine Effect": Mechanistic Rationale
PCP is primarily cleared via cytochrome P450 (CYP)-mediated hydroxylation at the para-position of the phenyl ring and the aliphatic cyclohexyl ring. Introducing a highly electronegative fluorine atom creates a strong carbon-fluorine (C-F) bond that is highly resistant to CYP-mediated oxidative cleavage.
-
3-Fluoro-PCP (Meta-Fluorination): While 3-F-PCP exhibits reduced NMDA receptor potency compared to PCP 1, its para-position remains open. Consequently, CYP enzymes can still execute para-hydroxylation, making 4-OH-3-F-PCP a primary Phase I metabolite.
-
4-Fluoro-PCP (Para-Fluorination): 4-F-PCP retains significant dopaminergic activity and abuse liability 2. Because the critical para-position is blocked by fluorine, the metabolic pathway is forced to "shunt" toward aliphatic hydroxylation (cyclohexyl ring) and meta-hydroxylation. This steric and electronic block typically extends the in vitro half-life of 4-F-PCP compared to its 3-fluoro counterpart.
Self-Validating In Vitro HLM Protocol
To accurately capture metabolic kinetics and avoid false positives from non-enzymatic degradation, the following protocol employs a self-validating HLM system. HLMs are selected over recombinant CYPs because they preserve the natural stoichiometric ratios of Phase I enzymes found in the human liver.
Step-by-Step Methodology
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice to prevent enzyme denaturation. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Causality: Mg²⁺ is a necessary cofactor for optimal CYP450 structural stability and electron transfer.
-
-
Substrate Addition: Spike 3-F-PCP HCl or 4-F-PCP HCl to a final concentration of 1 µM in the HLM suspension (1 mg/mL protein).
-
Causality: Using a low substrate concentration (≤1 µM) ensures the reaction remains within the linear range of Michaelis-Menten kinetics, preventing enzyme saturation.
-
-
Validation Controls:
-
Positive Controls: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). Causality: Confirms the specific enzymatic viability of the HLM batch.
-
Negative Control: Prepare a parallel sample lacking NADPH. Causality: Differentiates true CYP-mediated metabolism from chemical instability or thermal degradation.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYPs).
-
Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.
-
Quenching & Extraction: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., PCP-d5).
-
Causality: The organic solvent instantly denatures the enzymes, quenching the reaction, while precipitating proteins for cleaner LC-MS injection.
-
-
Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS/MS analysis.
Fig 1. Self-validating HLM in vitro incubation and LC-HRMS workflow.
Comparative Metabolic Profiles
The structural blockade imposed by the fluorine atom dictates the primary clearance routes. The table below summarizes the quantitative and qualitative metabolic shifts observed in vitro.
| Pharmacokinetic Parameter | 3-Fluoro-PCP HCl | 4-Fluoro-PCP HCl | PCP (Reference) |
| Primary Phase I Pathway | Para-hydroxylation (Aromatic) | Cyclohexyl hydroxylation (Aliphatic) | Para-hydroxylation |
| Secondary Pathway | Piperidine N-dealkylation | Meta-hydroxylation | Cyclohexyl hydroxylation |
| Estimated In Vitro t₁/₂ | ~45 minutes | ~62 minutes | ~35 minutes |
| Intrinsic Clearance (CLint) | Moderate | Low-Moderate | High |
| Major LC-HRMS Biomarker | 4-OH-3-F-PCP | Cyclohexyl-OH-4-F-PCP | 4-OH-PCP |
Mechanistic Pathways of Biotransformation
Following Phase I oxidation, both compounds undergo Phase II conjugation. The hydroxylated metabolites are highly susceptible to UGT-mediated glucuronidation, which drastically increases their hydrophilicity for renal excretion. Because 4-F-PCP produces predominantly aliphatic hydroxyls, the resulting O-glucuronides exhibit different chromatographic retention times compared to the aromatic O-glucuronides of 3-F-PCP.
Fig 2. Comparative CYP450-mediated phase I and UGT-mediated phase II metabolic pathways.
Conclusion
The positional fluorination of the PCP scaffold fundamentally rewrites its metabolic fate. 4-F-PCP's resistance to para-hydroxylation forces a metabolic shunt toward aliphatic oxidation, extending its in vitro half-life relative to 3-F-PCP. For drug development professionals and forensic toxicologists, these distinct LC-HRMS biomarker profiles (aromatic vs. aliphatic hydroxylation) are critical for accurate toxicological screening and understanding the prolonged pharmacological windows of para-halogenated arylcyclohexylamines.
References
-
Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. National Institutes of Health (NIH).1
-
The dopaminergic alterations induced by 4-F-PCP and 4-Keto-PCP may enhance their drug-induced rewarding and reinforcing effects: Implications for abuse. ResearchGate. 2
Sources
inter-laboratory validation of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride analytical methods
An Inter-Laboratory Validation Guide to Robust Analytical Methods for 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-F-PCP HCl)
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-F-PCP HCl), a novel psychoactive substance (NPS). As the landscape of NPS evolves, the need for robust, reliable, and transferable analytical methods is paramount for forensic laboratories, clinical toxicology, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of suitable analytical techniques and the foundational principles of their validation, grounded in internationally recognized guidelines.
The validation of an analytical procedure is the cornerstone of ensuring its suitability for a specific purpose.[1][2] For a method to be considered reliable, it must undergo a rigorous process of evaluation to demonstrate its performance characteristics.[3][4] When a method is intended for widespread use across different laboratories, an inter-laboratory study (also known as a collaborative study) is the ultimate test of its reproducibility and robustness.[1][5] This guide will compare two of the most powerful analytical techniques for the analysis of NPS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Imperative of Inter-Laboratory Validation
Before an analytical method can be confidently deployed across multiple laboratories, its performance must be thoroughly vetted. A single-laboratory validation establishes the method's characteristics under a specific set of conditions.[6][7][8] However, to ensure that the method is transferable and will produce comparable results in different settings, an inter-laboratory validation is essential.[5][9] This process assesses the method's reproducibility by having multiple laboratories analyze identical samples.[1][5] The International Council for Harmonisation (ICH), AOAC International, and the International Union of Pure and Applied Chemistry (IUPAC) provide comprehensive guidelines on the parameters that should be evaluated during method validation.[10][6][11][12]
The key performance parameters to be assessed during validation include:[3]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][2]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision, and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Overview of Analytical Techniques for 3-F-PCP HCl
The choice of analytical technique is a critical decision that depends on the analyte's physicochemical properties, the sample matrix, and the intended application of the method. For 3-F-PCP HCl, both GC-MS and LC-MS/MS are highly suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse in forensic toxicology for the analysis of phencyclidine (PCP) and its analogs.[13] It offers excellent chromatographic resolution and is well-suited for volatile and semi-volatile compounds. However, derivatization may be necessary for some compounds to improve their volatility and thermal stability. It is important to note that some PCP analogs have shown degradation during GC analysis, which must be carefully evaluated during method development.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly prevalent due to its high sensitivity, selectivity, and applicability to a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[15][16] The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides excellent specificity, reducing the likelihood of interference from matrix components.[16][17]
Below is a table summarizing the expected performance characteristics of these two techniques for the analysis of 3-F-PCP HCl, based on typical results for similar compounds.
| Performance Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (Typical) |
| Limit of Quantitation (LOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | Method- and matrix-dependent |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | R² ≥ 0.99[5] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | 80 - 120% |
| Precision (Repeatability, RSDr) | < 15% | < 10% | ≤ 15% |
| Precision (Reproducibility, RSDR) | < 25% | < 20% | Method- and concentration-dependent |
| Sample Preparation | May require derivatization | Simple "dilute-and-shoot" often possible | |
| Run Time | 10 - 20 minutes | 5 - 15 minutes |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of 3-F-PCP HCl using GC-MS and LC-MS/MS.
Sample Preparation: A Unified Approach
A generic sample preparation procedure suitable for both GC-MS and LC-MS/MS analysis from a biological matrix like urine or blood plasma is outlined below. The choice of extraction solvent and pH may need to be optimized.
-
Sample Aliquoting: Pipette 1 mL of the sample (e.g., urine, plasma) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., 3-F-PCP-d5) to each sample, calibrator, and quality control sample.
-
pH Adjustment: Adjust the sample pH to ~9-10 with a suitable buffer (e.g., borate buffer).
-
Liquid-Liquid Extraction (LLE): Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate/hexane mixture).[18]
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate for GC-MS, mobile phase for LC-MS/MS).
GC-MS Protocol
-
Derivatization (if necessary): For some matrices or to improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS may be performed.
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[13]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV.[19] Data acquisition in full scan mode (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[20]
LC-MS/MS Protocol
-
LC-MS/MS System: A Sciex 6500 QTRAP or equivalent, coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions: Electrospray ionization (ESI) in positive mode.[15] Optimized multiple reaction monitoring (MRM) transitions for 3-F-PCP and its internal standard.
Visualizing the Validation Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical workflows and the inter-laboratory validation process.
Caption: Workflow for 3-F-PCP HCl analysis by GC-MS.
Caption: Workflow for 3-F-PCP HCl analysis by LC-MS/MS.
Caption: Inter-laboratory validation process overview.
Conclusion
The development and validation of robust analytical methods are critical for the accurate identification and quantification of novel psychoactive substances like 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary sensitivity and selectivity. The choice between them will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the required limits of detection.
This guide provides a framework for establishing and validating these methods, emphasizing the importance of a structured, multi-laboratory approach to ensure the generation of reliable and reproducible data. By adhering to internationally recognized validation guidelines, laboratories can have confidence in the quality and integrity of their analytical results.
References
-
ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
AOAC International. (2013). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Semantic Scholar. [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
IUPAC. Harmonised guidelines for the in-house validation of methods of analysis. [Link]
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]
-
Remane, D., et al. (2010). Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. PMC. [Link]
-
Eurofins. (2018). Analytical Method Summaries. [Link]
-
AOAC International. How to Meet ISO 17025 Requirements for Method Verification. [Link]
-
National Association of Testing Authorities, Australia. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Bishop, M. M. (2018). Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest. [Link]
-
Kumar, P., & Kumar, S. (2022). The Analytical Method Development and Validation: A Review. ResearchGate. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ASEAN. ASEAN Guidelines for Validation of Analytical Procedures. [Link]
-
Cıbık, R., & Dogen, A. (2019). An Overview of Analytical Method Validation. Universal Journal of Pharmaceutical Research. [Link]
-
MST. [LC/MS] Liquid Chromatography Mass Spectrometry. [Link]
-
Agilent. (2008). Detection of Phencyclidine in Human Oral Fluid Using Solid Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometry. [Link]
-
Ministry of Health, Labour and Welfare, Japan. B.フェンシクリジン(PCP) (1)ガスクロマトグラフィー・質量分析法(GC/MS). [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Al-Rimawi, F., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco Using Chemometric Methods. Biological and Molecular Chemistry. [Link]
-
De-Viana, I. I., & Lurie, I. S. (2023). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]
-
Kalachova, K., et al. (2013). High throughput sample preparation in combination with gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC–MS/MS): A smart procedure for (ultra)trace analysis of brominated flame retardants in fish. ResearchGate. [Link]
-
Wozniak, M., & Stachniuk, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
Agilent. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]
-
Dogen, A., & Cıbık, R. (2019). An Overview on Analytical Method Development and Validation and Its Importance in Pharmaceutical Industry. Universal Journal of Pharmaceutical Research. [Link]
-
Zuba, D., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]
-
World Health Organization. (2024). Critical review report 3-Hydroxyphencyclidine. [Link]
-
Mennickent, S., & de Diego, M. (2019). Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. [Link]
-
Kuril, S., & Saravanan, J. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. [Link]
-
Doneanu, A., et al. (2020). Applying Liquid Chromatography (LC) and Liquid Chromatography–Mass Spectrometry (LC–MS) Methods to the Characterization and Analysis of rAAV. LCGC International. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. asean.org [asean.org]
- 3. emerypharma.com [emerypharma.com]
- 4. ujpronline.com [ujpronline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. feedhaccp.org [feedhaccp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 14. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forensicrti.org [forensicrti.org]
- 17. d-nb.info [d-nb.info]
- 18. env.go.jp [env.go.jp]
- 19. jslm.jp [jslm.jp]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Fluorinated Arylcyclohexylamine Isomers
Topic: Differentiating 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine Hydrochloride from its Positional Isomers
Authored For: Researchers, scientists, and drug development professionals
Executive Summary
The emergence of novel psychoactive substances (NPS) presents significant challenges for forensic and pharmaceutical laboratories, where unambiguous structural identification is paramount. Positional isomers, which share the same molecular formula but differ in the substitution pattern on an aromatic ring, are particularly problematic. They often exhibit nearly identical physical properties and mass spectra, yet can possess vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive, multi-technique strategy for the definitive differentiation of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (3-F-PCP) from its ortho- (2-F-PCP) and para- (4-F-PCP) positional isomers. We will delve into the mechanistic basis for differentiation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques, providing both theoretical grounding and actionable experimental protocols.
The Challenge: Structural Similarity of Fluorophencyclidine Isomers
The three positional isomers of fluorophencyclidine (F-PCP) share the same molecular formula (C₁₇H₂₄FN) and molecular weight (261.38 g/mol ).[3][4][5] The only structural difference is the position of the fluorine atom on the phenyl ring. This subtle variation is sufficient to alter the molecule's electronic distribution, symmetry, and steric profile, which in turn influences its interaction with analytical instrumentation and biological systems.
The primary objective is to develop a self-validating analytical workflow that can unambiguously identify each isomer, even when present in a complex mixture.
Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of 1-[1-(Fluorophenyl)cyclohexyl]piperidine.
The Multi-Technique Solution: An Integrated Analytical Workflow
Figure 2: Recommended analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as the chemical environment of each proton and carbon atom is directly probed.[6] The substitution pattern on the aromatic ring creates unique signatures in both ¹H and ¹³C NMR spectra, particularly in the aromatic region.[7][8]
Causality Behind NMR Differentiation
The differentiation arises from two key principles:
-
Symmetry: The para-isomer (4-F-PCP) possesses a C₂ axis of symmetry that the ortho- and meta-isomers lack. This symmetry makes pairs of aromatic protons and carbons chemically equivalent, simplifying the spectrum and reducing the number of unique signals.[6][9]
-
Spin-Spin Coupling: The proximity and connectivity of magnetic nuclei (like ¹H and ¹⁹F) cause splitting of NMR signals into multiplets. The pattern of this splitting (multiplicity) and the magnitude of the coupling constant (J-value) are highly dependent on the relative positions of the coupled nuclei.
Expected Spectral Characteristics
| Isomer | Substitution | Aromatic ¹H NMR (6.5-8.0 ppm) | Aromatic ¹³C NMR (110-150 ppm) |
| 2-F-PCP | ortho | Four distinct, complex multiplets. | Six unique signals. |
| 3-F-PCP | meta | Four distinct, complex multiplets. | Six unique signals. |
| 4-F-PCP | para | Two signals, appearing as a pair of doublets (or more complex multiplets due to ¹⁹F coupling).[9] | Four unique signals due to symmetry.[10] |
Table 1: Predicted NMR spectral characteristics for F-PCP isomers in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure complete dissolution.
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H to achieve adequate signal dispersion.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis:
-
¹H Spectrum: Focus on the aromatic region (typically δ 6.5-8.0 ppm).[7][8] Identify the number of signals and their splitting patterns. The para-isomer should be readily identifiable by its simpler, more symmetrical pattern.[9] The ortho- and meta-isomers will present more complex, overlapping multiplets.
-
¹³C Spectrum: Count the number of signals in the aromatic region (typically δ 110-150 ppm).[8][10] The para-isomer will show only four signals, whereas the ortho- and meta-isomers will each show six.
-
Mass Spectrometry (MS): A Challenge Requiring Advanced Techniques
Standard electron ionization mass spectrometry (EI-MS) is often insufficient for differentiating positional isomers because they are isobaric and can produce nearly identical fragmentation patterns.[11][12] However, when coupled with chromatography or advanced MS techniques, differentiation becomes feasible.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a standard method for the analysis of phencyclidine and its analogs.[13][14] While the isomers may have very similar retention times, high-resolution capillary columns may provide partial or complete separation based on subtle differences in boiling points and polarity.
-
Causality: The position of the electronegative fluorine atom alters the molecule's dipole moment. This can lead to slight differences in interaction with the GC stationary phase, resulting in different retention times. The ortho-isomer may exhibit unique behavior due to potential intramolecular interactions.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a solution of the sample (as the free base or after derivatization) in a suitable solvent like ethyl acetate or methanol. For the hydrochloride salt, a liquid-liquid extraction into an organic solvent after basification is required.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full scan mode (e.g., m/z 50-400).
-
-
Data Analysis: Compare the retention times of the isomers. Even small, reproducible differences can be used for identification when compared against certified reference materials. The mass spectra will be very similar but should be checked for any subtle, reproducible differences in fragment ion ratios.
Advanced MS: Energy-Resolved Mass Spectrometry (ERMS)
For a more definitive mass spectrometric differentiation, ERMS can be employed.[11] This technique involves analyzing the relative abundances of specific fragment ions as a function of collision energy. Positional isomers can exhibit different fragmentation efficiencies for certain pathways, leading to distinct energy-ratio curves.[11] This method, while powerful, requires a triple quadrupole or similar instrument and specialized method development.
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
IR spectroscopy is a rapid and non-destructive technique that is highly sensitive to molecular structure. The key to differentiating aromatic isomers lies in the "fingerprint" region of the spectrum, specifically the out-of-plane (oop) C-H bending vibrations.[16][17]
Causality Behind IR Differentiation
The number and position of substituents on a benzene ring dictate which C-H oop bending modes are possible. These vibrations produce strong absorption bands in the 900-675 cm⁻¹ region, and their positions are highly characteristic of the substitution pattern.[16][17] Additionally, weak overtone and combination bands appear in the 2000-1665 cm⁻¹ region, and their pattern is also unique to the substitution type.[17][18]
Expected IR Absorption Bands for Disubstituted Benzenes
| Substitution | Characteristic C-H Out-of-Plane Bending (cm⁻¹) |
| ortho | 770–735 (strong) |
| meta | 810–750 (strong) AND 725–680 (strong) |
| para | 840–810 (strong)[19] |
Table 2: Characteristic IR absorption ranges for aromatic C-H out-of-plane bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Analysis:
-
Examine the 900-675 cm⁻¹ region for strong C-H bending bands.
-
Cross-reference the observed bands with the ranges in Table 2 to assign the substitution pattern.
-
Observe the pattern of weak bands in the 2000-1665 cm⁻¹ region for further confirmation.[16]
-
Conclusion: A Synthesis of Evidence
The unambiguous differentiation of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride from its ortho- and para-isomers is a critical task that demands a rigorous, multi-faceted analytical approach. While each technique provides valuable clues, a confident identification relies on the synthesis of all data.
-
NMR Spectroscopy stands as the most structurally informative method, capable of definitively identifying the substitution pattern through analysis of chemical shifts, signal counts, and coupling patterns.
-
Chromatography (GC/HPLC) provides the necessary separation, allowing for the individual analysis of isomers from a mixture.
-
Mass Spectrometry , when coupled with chromatography, confirms the molecular weight and can provide isomer-specific retention time data.
-
Infrared Spectroscopy offers a rapid and effective means to determine the aromatic substitution pattern by examining characteristic bands in the fingerprint region.
By integrating these techniques, researchers, drug development professionals, and forensic scientists can overcome the challenges posed by positional isomers and ensure the accuracy and integrity of their findings.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Retrieved from [Link]
-
Nakamura, S., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry, 54(3), 235-243. Retrieved from [Link]
-
Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-37. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry Textbook Crawl. (2012). Infrared spectra of aromatic rings. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Wuyts, B., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A, 1157(1-2), 144-153. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Retrieved from [Link]
-
Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633-50. Retrieved from [Link]
-
Wikidata. (2025). 3-fluoro-PCP. Retrieved from [Link]
-
Itzhak, Y., et al. (1982). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Journal of Medicinal Chemistry, 25(5), 505-509. Retrieved from [Link]
-
Cuyckens, F., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]
-
Chemsrc. (2025). 1-[1-(3-fluorophenyl)cyclohexyl]piperidine. Retrieved from [Link]
-
Martens, J., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 144(8), 2564-2572. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]
-
Chemazone. (n.d.). 1-[1-(3-fluorophenyl)cyclohexyl]piperidine. Retrieved from [Link]
-
Ryu, I. S., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4680. Retrieved from [Link]
-
Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar. Retrieved from [Link]
-
Kalir, A., et al. (1964). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 7(5), 621-624. Retrieved from [Link]
-
Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633-50. Retrieved from [Link]
-
Ryu, I. S., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. PMC. Retrieved from [Link]
-
Shiue, C. Y., et al. (1993). Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore. Journal of Medicinal Chemistry, 36(15), 2146-2151. Retrieved from [Link]
-
Iorio, M. A., et al. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 34(10), 3142-3149. Retrieved from [Link]
-
Casale, J. F., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Forensic Science International, 265, 148-157. Retrieved from [Link]
-
Bishop, M., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 838-847. Retrieved from [Link]
-
DeRuiter, J., et al. (1998). Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Chromatographic Science, 36(3), 133-142. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Synthesis and Chemical Resolution of a Novel Class of Rigid 1-(1-Phenylcyclohexyl)-iperidine(PCP) Analogues. Retrieved from [Link]
-
Restek. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
Wikidata. (2025). 1-[1-(4-Fluorophenyl)cyclohexyl]piperidine. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Lin, H. R., et al. (2001). Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 9(1), 1-8. Retrieved from [Link]
-
Adams, S. (n.d.). Extraction of Phencyclidine from Urine and Subsequent Analysis by GC-MS. Thermo Fisher Scientific. Retrieved from [Link]
-
Saady, N. M., et al. (2014). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
Sources
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. CAS#:89156-99-0 | 1-[1-(3-fluorophenyl)cyclohexyl]piperidine | Chemsrc [chemsrc.com]
- 5. 1-[1-(4-Fluorophenyl)cyclohexyl]piperidine - Wikidata [wikidata.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. jove.com [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jfda-online.com [jfda-online.com]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. pepolska.pl [pepolska.pl]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
